molecular formula C14H30O B15611103 1-Tetradecanol CAS No. 75782-87-5

1-Tetradecanol

Katalognummer: B15611103
CAS-Nummer: 75782-87-5
Molekulargewicht: 214.39 g/mol
InChI-Schlüssel: HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999)
Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.
1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67905-32-2 (aluminum salt)
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9026926
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup)
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.39 (Air = 1)
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid, White crystals, Leaflets

CAS No.

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C10-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C12-16 Alcohols
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C>14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-TETRADECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C14-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C>14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C10-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biosynthesis of 1-Tetradecanol from Myristic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecanol (B3432657), a 14-carbon fatty alcohol, holds significant value in the pharmaceutical, cosmetic, and chemical industries. While chemical synthesis routes are well-established, enzymatic and whole-cell biocatalytic approaches for its production from renewable feedstocks like myristic acid are gaining prominence due to their potential for sustainability and milder reaction conditions. This technical guide provides an in-depth overview of the biosynthesis of this compound from myristic acid, focusing on the core biochemical pathway, key enzymes, quantitative data, and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in biocatalysis, metabolic engineering, and drug development.

Introduction

This compound, also known as myristyl alcohol, is a saturated fatty alcohol with a wide range of applications. Traditionally, its production has relied on the chemical reduction of myristic acid or its esters, often employing harsh reducing agents like lithium aluminum hydride or catalytic hydrogenation under high pressure and temperature.[1][2] Biocatalytic synthesis presents an attractive alternative, offering high specificity, reduced environmental impact, and the potential for cost-effective production from renewable resources.

The enzymatic conversion of myristic acid to this compound is a two-step reduction process. This guide will elaborate on the enzymes central to this pathway, provide available quantitative data on their activity, and present detailed experimental methodologies for their application in both in vitro and in vivo systems.

The Core Biosynthetic Pathway

The biosynthesis of this compound from myristic acid is a two-step enzymatic cascade involving the sequential action of a Carboxylic Acid Reductase (CAR) and an aldehyde reductase (also known as alcohol dehydrogenase).

  • Step 1: Reduction of Myristic Acid to Myristyl Aldehyde. The initial step is the activation and subsequent reduction of myristic acid to its corresponding aldehyde, myristyl aldehyde. This reaction is catalyzed by a Carboxylic Acid Reductase (CAR). CARs are multi-domain enzymes that utilize ATP and NADPH as cofactors.[3] The reaction proceeds through an adenylated intermediate, which is then reduced to the aldehyde.[4]

  • Step 2: Reduction of Myristyl Aldehyde to this compound. The myristyl aldehyde produced in the first step is then reduced to this compound by an aldehyde reductase or a broad-specificity alcohol dehydrogenase, which uses NADH or NADPH as a reductant.[5]

The overall biosynthetic pathway can be visualized as follows:

Biosynthesis_of_1_Tetradecanol Myristic_Acid Myristic Acid Myristyl_Aldehyde Myristyl Aldehyde Myristic_Acid->Myristyl_Aldehyde Step 1 Tetradecanol This compound Myristyl_Aldehyde->Tetradecanol Step 2 CAR Carboxylic Acid Reductase (CAR) CAR->Myristyl_Aldehyde AMP_PPi AMP + PPi CAR->AMP_PPi NADP_out1 NADP+ CAR->NADP_out1 Aldehyde_Reductase Aldehyde Reductase (or Alcohol Dehydrogenase) Aldehyde_Reductase->Tetradecanol NADP_out2 NADP+ (or NAD+) Aldehyde_Reductase->NADP_out2 ATP ATP ATP->CAR NADPH_in1 NADPH + H+ NADPH_in1->CAR NADPH_in2 NADPH + H+ (or NADH + H+) NADPH_in2->Aldehyde_Reductase

Biosynthetic pathway of this compound from myristic acid.

Key Enzymes and Quantitative Data

Carboxylic Acid Reductases (CARs)

CARs are versatile biocatalysts with broad substrate specificity, capable of reducing a wide range of carboxylic acids, including fatty acids from C6 to C18.[3][6] The CAR from Mycobacterium marinum has been shown to be effective in converting long-chain fatty acids to their corresponding aldehydes.[6] While specific kinetic parameters for myristic acid are not extensively reported, the available data for similar substrates and the observed product titers in whole-cell systems provide valuable insights.

Enzyme SourceSubstrateApparent K_m (µM)Apparent k_cat (s⁻¹)Product TiterReference
Mycobacterium marinumBenzoate362--[7]
Mycobacterium marinumATP115--[7]
Mycobacterium marinumNADPH48--[7]
Engineered E. coli expressing CARFatty Acids-->350 mg/L (total fatty alcohols)[6]

Note: The product titer mentioned above represents the total fatty alcohol production in an engineered E. coli strain, which includes this compound among other fatty alcohols, depending on the supplied or endogenously produced fatty acid profile.

Aldehyde Reductases / Alcohol Dehydrogenases

A variety of native and heterologous aldehyde reductases or alcohol dehydrogenases can catalyze the final reduction step. The selection of this enzyme can be crucial for achieving high conversion rates and preventing the accumulation of the potentially toxic aldehyde intermediate. Some CARs have been reported to possess intrinsic aldehyde reductase activity, potentially enabling a direct four-electron reduction of the carboxylic acid to the alcohol.[8]

Experimental Protocols

In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the setup for an in vitro enzymatic reaction to produce this compound from myristic acid.

Materials:

  • Purified Carboxylic Acid Reductase (CAR) from a source known to be active on fatty acids (e.g., Mycobacterium marinum).

  • Purified Aldehyde Reductase.

  • Myristic acid.

  • ATP.

  • NADPH.

  • Magnesium chloride (MgCl₂).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Organic solvent for substrate and product extraction (e.g., ethyl acetate).

  • Analytical standards (myristic acid, myristyl aldehyde, this compound).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2.5 mM ATP

    • 1 mM NADPH

    • 1 mM Myristic acid (dissolved in a minimal amount of DMSO or ethanol)

    • 1-5 µM purified CAR

    • 1-5 µM purified Aldehyde Reductase

  • Incubation: Incubate the reaction mixture at a suitable temperature for the enzymes (e.g., 30°C) for a defined period (e.g., 1-24 hours) with gentle shaking.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the substrate (myristic acid) and products (myristyl aldehyde and this compound). Use analytical standards for calibration.

In_Vitro_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Conversion cluster_analysis Product Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl2, ATP, NADPH, Myristic Acid) Add_Enzymes Add Purified CAR and Aldehyde Reductase Reaction_Mix->Add_Enzymes Incubation Incubate at Optimal Temperature Add_Enzymes->Incubation Quench Quench Reaction & Extract with Organic Solvent Incubation->Quench GCMS Analyze by GC-MS Quench->GCMS Whole_Cell_Workflow cluster_culture Cell Culture cluster_bioconversion Bioconversion cluster_analysis Product Analysis Inoculum Prepare Overnight Inoculum Main_Culture Grow Main Culture in Minimal Medium Inoculum->Main_Culture Induction Induce Gene Expression and Add Myristic Acid Main_Culture->Induction Fermentation Continue Cultivation Induction->Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Extract Supernatant and Cell Pellet Harvest->Extraction GCMS Analyze by GC-MS Extraction->GCMS

References

A Technical Guide to the Solubility of Myristyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl alcohol, also known as 1-tetradecanol, is a long-chain fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its efficacy in various formulations is fundamentally linked to its solubility in a diverse range of organic solvents. This technical guide provides a comprehensive overview of the solubility of myristyl alcohol, consolidating available qualitative and semi-quantitative data. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility, enabling researchers and formulation scientists to generate critical data for their specific applications. This document aims to be a foundational resource for the effective use of myristyl alcohol in research and product development.

Introduction

Myristyl alcohol (C₁₄H₃₀O) is a white, waxy solid at room temperature.[1] Its molecular structure, featuring a 14-carbon aliphatic chain and a terminal hydroxyl group, imparts a dualistic nature to its solubility profile. The long hydrocarbon tail is nonpolar and hydrophobic, while the hydroxyl group is polar and capable of hydrogen bonding. This structure dictates its solubility based on the principle of "like dissolves like," rendering it soluble in many organic solvents while being practically insoluble in water.[1][2][3]

Understanding the precise solubility of myristyl alcohol in various organic solvents is crucial for a multitude of applications, including:

  • Pharmaceutical Formulations: As an excipient, it can be used as an emollient, emulsion stabilizer, and viscosity-increasing agent in topical and transdermal drug delivery systems.

  • Cosmetic Science: It is a common ingredient in creams, lotions, and other personal care products, where it functions as a thickener, co-emulsifier, and opacifying agent.[4][5]

  • Chemical Synthesis: Myristyl alcohol serves as a precursor in the synthesis of other organic molecules, such as surfactants and esters.[6][7]

This guide provides a detailed examination of its solubility characteristics and the methodologies to quantify them.

Solubility of Myristyl Alcohol: Data Presentation

Table 1: Qualitative Solubility of Myristyl Alcohol in Common Organic Solvents

Organic SolventSolvent TypeQualitative SolubilityCitation(s)
Ethanol (B145695)Polar ProticVery Soluble / Soluble / Slightly Soluble[1][2][3][4][8][9][10]
MethanolPolar ProticPartially Soluble[11]
AcetonePolar AproticVery Soluble / Easily Soluble[10][12]
Diethyl EtherNonpolarSoluble / Easily Soluble[1][3][4][7][9][12]
ChloroformNonpolarVery Soluble / Easily Soluble[6][12]
BenzeneNonpolarVery Soluble / Easily Soluble[12]
TolueneNonpolarSoluble (Expected)-
HexaneNonpolarSoluble (Expected)-
Ethyl AcetatePolar AproticSoluble (Expected)-
WaterPolar ProticPractically Insoluble[1][2][3][4]

Note: The conflicting reports on solubility in ethanol ("very soluble" vs. "slightly soluble") may be attributable to differences in the experimental conditions (e.g., temperature, concentration) or the subjective nature of qualitative descriptors.

Table 2: Semi-Quantitative Solubility of Myristyl Alcohol in Ethanol/Water Co-solvent Systems at 25°C

% Ethanol (v/v) in WaterApproximate Solubility (g/L)Citation(s)
0< 0.0002[13]
200.01[13]
400.5[13]
605[13]
8020[13]
100> 50[13]

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of myristyl alcohol's solubility, experimental determination is essential. The following section details a robust protocol based on the widely accepted shake-flask method, which can be adapted for various organic solvents.

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based technique used to determine the saturation solubility of a solid in a liquid. An excess amount of the solid solute (myristyl alcohol) is agitated with a known quantity of the solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute is determined.

Materials and Equipment
  • Myristyl alcohol (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator with shaker

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • Analytical instrumentation for concentration analysis (optional, e.g., GC-FID, HPLC-RID)

Detailed Methodology
  • Preparation of the System:

    • Add an excess amount of myristyl alcohol to a series of glass vials or flasks. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Accurately pipette a known volume or weigh a known mass of the organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved myristyl alcohol remains constant.

  • Sample Collection and Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification of Dissolved Myristyl Alcohol:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of myristyl alcohol.

      • Once the solvent is completely removed, re-weigh the vial containing the dried myristyl alcohol residue.

      • The mass of the dissolved myristyl alcohol is the difference between the final and initial weights of the vial. The mass of the solvent can be determined by the difference between the weight of the solution and the weight of the dissolved solute.

      • Express the solubility in desired units (e.g., g/100 g solvent, g/100 mL solvent, or mol/L).

    • Chromatographic Method (e.g., GC-FID or HPLC-RID):

      • Prepare a series of standard solutions of myristyl alcohol in the solvent of interest at known concentrations.

      • Generate a calibration curve by analyzing the standard solutions.

      • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of myristyl alcohol from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of myristyl alcohol solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification prep1 Weigh excess myristyl alcohol prep2 Add known volume/mass of organic solvent prep1->prep2 prep3 Seal container prep2->prep3 equil1 Agitate at constant temperature prep3->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 quant1 Gravimetric Analysis (Solvent Evaporation) sample2->quant1 quant2 Chromatographic Analysis (GC or HPLC) sample2->quant2 result Calculate Solubility quant1->result quant2->result

Figure 1: Experimental workflow for determining the solubility of myristyl alcohol.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical first step in many formulation and synthesis processes. The following diagram outlines a logical workflow for selecting a suitable solvent for myristyl alcohol based on the desired application.

Solvent_Selection_Workflow cluster_criteria Solvent Screening Criteria cluster_selection Solvent Selection & Verification start Define Application Requirements criteria1 Required Solubility (High/Moderate/Low) start->criteria1 criteria2 Polarity (Polar/Nonpolar) start->criteria2 criteria3 Volatility (High/Low) start->criteria3 criteria4 Toxicity & Safety (Regulatory Constraints) start->criteria4 select1 Consult Solubility Data (Qualitative & Quantitative) criteria1->select1 criteria2->select1 criteria3->select1 criteria4->select1 select2 Perform Preliminary Solubility Tests select1->select2 select3 Optimize Solvent System (Co-solvents, Temperature) select2->select3 final_solvent Final Solvent System select3->final_solvent

Figure 2: Logical workflow for solvent selection for myristyl alcohol.

Conclusion

The solubility of myristyl alcohol in organic solvents is a key parameter influencing its functionality in a wide range of scientific and industrial applications. While comprehensive quantitative data remains somewhat scarce in consolidated sources, this guide provides a thorough summary of the available qualitative and semi-quantitative information. More importantly, the detailed experimental protocol for the shake-flask method offers a reliable framework for researchers to determine precise solubility data tailored to their specific needs. The provided workflows for experimental design and solvent selection are intended to streamline the research and development process. For professionals in drug development and materials science, a systematic approach to determining and understanding the solubility of myristyl alcohol is indispensable for optimizing formulations and ensuring product performance and stability.

References

Methodological & Application

Application Notes and Protocols for 1-Tetradecanol in Periodontitis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Periodontitis is a chronic inflammatory disease triggered by a dysbiotic oral microbiome, leading to the progressive destruction of tooth-supporting tissues, including the periodontal ligament and alveolar bone[1]. Standard treatments focus on reducing the microbial load and controlling inflammation. 1-Tetradecanol (B3432657), a 14-carbon saturated fatty alcohol also known as myristyl alcohol, has emerged as a potential therapeutic agent.[1][2] Often utilized as part of a cetylated fatty acid complex (1-TDC), it has demonstrated significant anti-inflammatory and bone-protective effects in preclinical models of periodontitis.[1][3][4] These properties make this compound a compelling candidate for further investigation by researchers, scientists, and drug development professionals in the field of oral health.

Mechanism of Action

This compound's therapeutic potential in periodontitis stems from its dual-action properties:

  • Anti-inflammatory Effects: Fatty acids and their derivatives can modulate the host's inflammatory response.[5][6] Studies on 1-TDC show it inhibits the infiltration of inflammatory cells and reduces osteoclastic activity, which is responsible for bone resorption.[3][4][7] While the exact molecular pathways are still under investigation, evidence suggests that its effects are mediated through the downregulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to be dysregulated in periodontal disease.[1][8]

  • Antimicrobial Properties: As a fatty alcohol, this compound possesses antibacterial activity.[2] The mechanism for long-chain fatty alcohols can involve disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular components, or interference with cellular processes like protein synthesis and energy production.[9][10][11] This action could help in reducing the load of key periodontal pathogens, such as Porphyromonas gingivalis.

Data Presentation: Preclinical Efficacy in an Animal Model

The following tables summarize the key quantitative findings from a study evaluating the therapeutic action of a this compound complex (1-TDC) in a rabbit model of P. gingivalis-induced experimental periodontitis.[3][4]

Table 1: Effect of 1-TDC Treatment on Alveolar Bone Loss

Treatment GroupBaseline Bone Loss (at 6 weeks induction)Final Bone Loss (after 6 weeks treatment)Change in Bone LossStatistical Significance (vs. Placebo/No Treatment)
1-TDC (100 mg/mL)30%10.1% +/- 1.8%Disease progression stopped and reversedp < 0.05
Placebo30%> 30% (Progression)Disease progressed-
No Treatment30%> 30% (Progression)Disease progressed-

Data sourced from studies on experimental periodontitis in rabbits.[3][4]

Table 2: Histomorphometric Analysis of 1-TDC Treatment Effects

Parameter1-TDC Treatment GroupPlacebo/No Treatment GroupStatistical Significance
Inflammatory Cell InfiltrationInhibitedNot inhibitedp < 0.05
Osteoclastic ActivityInhibitedNot inhibitedp < 0.05

Osteoclastic activity was identified using Tartrate-resistant acid phosphatase (TRAP) staining.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are designed to enable researchers to systematically evaluate the efficacy and mechanism of this compound.

Protocol 1: In Vitro Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against the key periodontal pathogen Porphyromonas gingivalis.

Materials:

  • This compound (Myristyl Alcohol)

  • Porphyromonas gingivalis (e.g., ATCC 33277)

  • Anaerobic Basal Broth (or other suitable growth medium)

  • Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Anaerobic Basal Agar plates

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Note: A solvent toxicity control must be included in the experiment.

  • Bacterial Culture Preparation: Culture P. gingivalis in Anaerobic Basal Broth under anaerobic conditions at 37°C until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • MIC Determination (Broth Microdilution Method): a. In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth to achieve a range of desired concentrations. b. Add 100 µL of the adjusted P. gingivalis suspension to each well. c. Include a positive control (bacteria + broth, no this compound) and a negative control (broth only). d. Incubate the plate under anaerobic conditions at 37°C for 48-72 hours. e. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity).

  • MBC Determination: a. Take a 10 µL aliquot from each well that showed no visible growth in the MIC assay. b. Plate the aliquot onto Anaerobic Basal Agar plates. c. Incubate the plates anaerobically at 37°C for 5-7 days. d. The MBC is the lowest concentration that results in no colony formation, indicating a 99.9% kill rate.

Protocol 2: In Vitro Cytotoxicity and Anti-inflammatory Assay using Human Gingival Fibroblasts (HGFs)

Objective: To evaluate the cytotoxicity of this compound on HGFs and to assess its ability to inhibit the inflammatory response in HGFs stimulated with P. gingivalis lipopolysaccharide (LPS).

Materials:

  • Primary Human Gingival Fibroblasts (HGFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS from P. gingivalis

  • MTT assay kit (for cell viability) or LDH cytotoxicity assay kit

  • ELISA kits for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)

  • RNA extraction kit and reagents for RT-qPCR

Methodology:

  • Cell Culture: Culture HGFs in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cytotoxicity Assay (MTT): a. Seed HGFs in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 24 hours. c. Perform the MTT assay according to the manufacturer's instructions to determine the percentage of cell viability relative to untreated controls. This establishes the non-toxic concentration range for subsequent experiments.

  • Anti-inflammatory Assay: a. Seed HGFs in 24-well plates. b. Pre-treat the cells with non-toxic concentrations of this compound for 2 hours. c. Stimulate the cells with P. gingivalis LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group. d. Cytokine Analysis (ELISA): Collect the cell culture supernatants and measure the concentration of secreted IL-6 and TNF-α using ELISA kits. e. Gene Expression Analysis (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of inflammatory genes (IL6, TNFA, COX2). Normalize expression to a housekeeping gene (e.g., GAPDH).

Protocol 3: In Vivo Ligature-Induced Periodontitis Model in Rabbits

Objective: To evaluate the therapeutic efficacy of topically applied this compound in reducing alveolar bone loss and inflammation in an established periodontitis model.[3][4]

Animals: New Zealand White rabbits.

Materials:

  • This compound complex (1-TDC) formulated for topical application (e.g., 100 mg/mL slurry)[3][4].

  • Porphyromonas gingivalis (10⁹ CFU)[3][4].

  • Silk ligatures (e.g., 4-0).

  • Anesthesia (e.g., ketamine/xylazine for induction, isoflurane (B1672236) for maintenance).

  • Micro-CT or dental radiographs for bone loss measurement.

  • Histology supplies (formalin, decalcifying solution, paraffin, H&E stain, TRAP stain).

Methodology:

  • Phase 1: Disease Induction (6 weeks): a. Under general anesthesia, place silk ligatures around the mandibular second premolars to facilitate plaque accumulation.[3][4] b. Apply a suspension of P. gingivalis (10⁹ CFU) topically to the ligated teeth three times per week.[12] c. After 6 weeks, confirm the establishment of periodontitis (characterized by gingival inflammation and ~30% bone loss) in a subset of animals.[3][4]

  • Phase 2: Therapeutic Intervention (6 weeks): a. Discontinue the bacterial application. b. Divide the remaining animals into three groups:

    • Test Group: Topical application of 1-TDC (100 mg/mL) to the diseased sites three times per week.
    • Placebo Group: Application of the vehicle/placebo control.
    • No Treatment Group: No further treatment.

  • Endpoint Analysis: a. After the 6-week treatment period, euthanize the animals. . Macroscopic Analysis: Dissect the mandibles and measure alveolar bone loss using a standardized method (e.g., micro-CT or digital imaging of defleshed jaws).[4] c. Histological Analysis: Decalcify and embed mandibular block sections in paraffin.[4]

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltrate and tissue architecture.
    • Stain sections for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts on the alveolar bone surface.[3][4]

Visualizations

G cluster_pathway Putative Anti-inflammatory Signaling Pathway cluster_nuc Putative Anti-inflammatory Signaling Pathway LPS P. gingivalis LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (IL-6, TNF-α, COX2) Nucleus->Gene Induces Tetradecanol This compound Tetradecanol->IKK Inhibits? Tetradecanol->NFkB Inhibits?

Caption: Putative mechanism of this compound in modulating the NF-κB signaling pathway.

G cluster_workflow Experimental Workflow for this compound Evaluation vitro_antimicrobial In Vitro Antimicrobial Screening (MIC/MBC vs. P. gingivalis) vitro_cell In Vitro Host Cell Assays (HGF Cytotoxicity & Anti-inflammatory) vitro_antimicrobial->vitro_cell vivo_model In Vivo Periodontitis Model (Rabbit, Ligature-induced) vitro_cell->vivo_model treatment Topical this compound Treatment Phase vivo_model->treatment analysis Endpoint Analysis treatment->analysis bone Bone Loss Measurement (Micro-CT) analysis->bone histo Histology (H&E, TRAP) analysis->histo

References

Application of 1-Tetradecanol in Temperature-Regulated Drug Release Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, experimental protocols, and key data associated with the use of 1-tetradecanol (B3432657) in creating thermosensitive drug delivery platforms. This compound, a fatty alcohol, is a promising phase-change material (PCM) for the fabrication of temperature-regulated drug release systems.[1] Its melting point of 38-39°C, which is slightly above physiological body temperature, makes it an ideal candidate for triggered drug delivery.[1][2]

Principle of Operation

The fundamental principle behind this compound-based drug release systems lies in its reversible solid-liquid phase transition.[1]

  • Encapsulation (Below Melting Point): The drug, often loaded into microparticles or nanoparticles, is dispersed within a solid matrix of this compound. The hydrophobic nature of solid this compound prevents the aqueous environment from reaching the drug, thus inhibiting its release.[1]

  • Triggered Release (At or Above Melting Point): When the temperature is raised to 38-39°C or higher, the this compound matrix melts.[1] This phase change allows the encapsulated drug-loaded particles to be exposed to the surrounding medium and release their payload.[1] This on-demand release mechanism offers precise control over drug administration, minimizing premature release and systemic toxicity.[1] The release kinetics can be further tailored by the choice of the drug-carrying particle (e.g., gelatin, chitosan, PLGA).[1][2]

Key Applications
  • On-Demand Local Drug Delivery: Ideal for applications where localized treatment is required, such as in tumor therapy, where external heat sources can trigger drug release at the target site.

  • Pulsatile Release Systems: By cycling the temperature above and below the melting point of this compound, a pulsatile drug release profile can be achieved.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-based drug delivery systems.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

ParameterValueReference
Mean Particle Size162.1 nm[3]
Polydispersity Index (PDI)~0.2[3]
Zeta Potential+5.1 mV[3]
Drug Loading (Doxorubicin)24%[4]

Table 2: In Vitro Release of Zidovudine from Niosomal Formulations

Formulation TypeKey Formulation ComponentsDrugIn-Vitro Release ConditionsCumulative ReleaseSource
This compound NiosomePolyglyceryl-3-diisostearate, this compound, Polysorbate-80 (1:2:1 molar ratio)ZidovudineNot specified~20% in 18 hours[5]
Cholesterol-Based NiosomeTween 80, CholesterolZidovudinePhosphate Buffered Saline (PBS), pH 7.4, 37 ± 2°C, Dialysis Bag Method88.72% in 12 hours[5]

Table 3: In Vitro Release of FITC-Dextran from Microbeads Encapsulated in this compound

Microbead MaterialTemperatureCumulative Release
Gelatin37°CNo significant release
Gelatin39°CRelease observed
Chitosan37°CNo significant release
Chitosan39°CRelease observed
PLGA37°CNo significant release
PLGA39°CRelease observed

Data adapted from studies showing temperature-dependent release profiles.[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Beads Containing Drug-Loaded Particles

This protocol describes the fabrication of this compound beads encapsulating drug-loaded gelatin particles.

Materials:

  • This compound

  • Gelatin

  • Model drug (e.g., Fluorescein isothiocyanate-dextran, FITC-dextran)

  • Deionized water

  • Homogenizer

  • Fluidic device for generating uniform droplets

Procedure:

  • Preparation of FITC-dextran-loaded Gelatin Particles:

    • Prepare an aqueous solution of gelatin and FITC-dextran.

    • Use a typical emulsification method with a homogenizer to produce gelatin particles of 0.3–2 μm in size.[1]

    • Dry the resulting gelatin particles.

  • Fabrication of this compound Beads:

    • Melt this compound by heating it above its melting point (e.g., to 45°C).[1]

    • Disperse the dried FITC-dextran-loaded gelatin particles into the molten this compound.[1]

    • Use a fluidic device to generate uniform oil-in-water emulsion droplets, with the this compound/gelatin particle mixture as the oil phase and an aqueous solution as the continuous phase.[1]

    • Cool the emulsion to solidify the this compound beads containing the gelatin particles.[1]

Protocol 2: In Vitro Temperature-Triggered Drug Release Study

This protocol outlines a method to evaluate the temperature-sensitive release of a model drug from the prepared this compound beads.

Materials:

  • This compound beads containing FITC-dextran-loaded gelatin particles

  • Petri dish

  • Deionized water

  • Water bath or incubator capable of maintaining temperatures of 37°C and 39°C

  • Fluorescence microscope or spectrophotometer

Procedure:

  • Place the fabricated this compound beads in a Petri dish containing deionized water at room temperature.

  • For the control group, maintain the temperature at 37°C (below the melting point of this compound).

  • For the experimental group, increase the temperature to 39°C (above the melting point of this compound).

  • At predetermined time intervals, collect aliquots of the surrounding water.

  • Quantify the amount of released FITC-dextran using a fluorescence microscope or spectrophotometer.

  • Observe the physical changes of the this compound beads at both temperatures. At 39°C, the beads should melt, leading to the release of the encapsulated gelatin particles and subsequent release of FITC-dextran.[2]

Protocol 3: Characterization of this compound Nanoparticles

This protocol provides a general workflow for the physicochemical characterization of this compound-based nanoparticles.

A. Dynamic Light Scattering (DLS) for Size and Zeta Potential

  • Objective: To determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential) of the nanoparticles.

  • Procedure:

    • Dilute the nanoparticle suspension with filtered deionized water to an appropriate concentration.[7]

    • Gently mix the diluted sample.

    • Set the DLS instrument to 25°C.[7]

    • Measure the particle size and PDI using a disposable polystyrene cuvette.

    • Measure the zeta potential using a disposable folded capillary cell.

B. Transmission Electron Microscopy (TEM) for Morphology

  • Objective: To visualize the shape and surface morphology of the nanoparticles.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if required.

    • Image the grid under a transmission electron microscope.

C. Differential Scanning Calorimetry (DSC) for Thermal Analysis

  • Objective: To determine the melting point and enthalpy of fusion of the this compound nanoparticles, confirming the phase transition behavior.

  • Procedure:

    • Accurately weigh 3-5 mg of lyophilized nanoparticle powder into an aluminum DSC pan and seal it.[7]

    • Use an empty sealed pan as a reference.

    • Heat the sample in the DSC instrument at a constant rate (e.g., 5°C/min) from a starting temperature below the expected melting point to a temperature above it (e.g., 20°C to 60°C).[7]

    • Record the heat flow as a function of temperature to obtain a thermogram.

    • Analyze the thermogram to determine the peak melting temperature (Tm) and the enthalpy of fusion (ΔH).[7]

Visualizations

G cluster_system Temperature-Regulated Drug Release System cluster_release Triggered Release Mechanism drug_carrier Drug-loaded Nanoparticle/Microparticle pcm Solid this compound Matrix (T < 38°C) drug_carrier->pcm Encapsulated heat Localized Heating (T ≥ 38°C) melted_pcm Molten this compound heat->melted_pcm Triggers Phase Transition released_drug Drug Release melted_pcm->released_drug Allows Drug Diffusion G cluster_prep Preparation of Drug-Loaded Gelatin Particles cluster_fab Fabrication of this compound Beads gelatin_sol Aqueous Gelatin & Drug Solution emulsify Homogenization/ Emulsification gelatin_sol->emulsify dried_particles Dried Gelatin Particles (0.3-2 µm) emulsify->dried_particles disperse Disperse Gelatin Particles in Molten PCM dried_particles->disperse melt_pcm Melt this compound (>39°C) melt_pcm->disperse emulsion Generate Oil-in-Water Emulsion Droplets disperse->emulsion cool Cool to Solidify Beads emulsion->cool final_product Final this compound Beads with Encapsulated Particles cool->final_product G cluster_dls Dynamic Light Scattering (DLS) cluster_tem Transmission Electron Microscopy (TEM) cluster_dsc Differential Scanning Calorimetry (DSC) start This compound Nanoparticle Suspension dls_analysis Analyze for: - Hydrodynamic Diameter - Polydispersity Index (PDI) - Zeta Potential start->dls_analysis tem_analysis Visualize: - Particle Shape - Surface Morphology start->tem_analysis dsc_analysis Determine: - Melting Temperature (Tm) - Enthalpy of Fusion (ΔH) start->dsc_analysis

References

The Versatility of 1-Tetradecanol as a Surfactant in Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol (B3432657), also known as myristyl alcohol, is a C14 straight-chain saturated fatty alcohol derived from natural sources like coconut or palm kernel oil.[1][2] Its amphipathic nature, arising from a hydrophilic hydroxyl head and a lipophilic hydrocarbon tail, allows it to function as a versatile non-ionic surfactant in a wide array of formulations.[3] In the realms of research, pharmaceuticals, and cosmetics, this compound is a key excipient valued for its roles as an emulsifier, stabilizer, thickener, and penetration enhancer.[4][5] These properties make it an invaluable component in the development of creams, lotions, ointments, and advanced drug delivery systems such as nanoemulsions and niosomes.[4][6][7] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in various formulations.

Physicochemical Properties and Surfactant Characteristics

This compound is a white, waxy solid at room temperature with a melting point of approximately 38-41°C.[4] It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[5] As a surfactant, its efficacy is determined by its ability to reduce surface tension and form micelles.[3]

Table 1: Physicochemical and Surfactant Properties of this compound

PropertyValue/DescriptionReference(s)
Synonyms Myristyl alcohol, Tetradecyl alcohol[8]
Chemical Formula C₁₄H₃₀O[8]
Molecular Weight 214.39 g/mol [8]
Appearance White waxy solid[5]
Melting Point 38-41 °C[4]
Solubility Insoluble in water; soluble in ethanol, ether[5]
Critical Micelle Concentration (CMC) Data not readily available in literature. A protocol for determination is provided below.[3]
Required Hydrophilic-Lipophilic Balance (HLB) High, estimated to be similar to cetyl alcohol (approx. 15) for O/W emulsions.[9]

Applications in Formulations

This compound's multifaceted nature allows for its incorporation into various formulations to achieve desired characteristics.

Emulsion Stabilization and Viscosity Modification

In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound acts as a co-emulsifier and thickening agent.[6] It orients itself at the oil-water interface, creating a structured film that provides a mechanical barrier against droplet coalescence, thereby enhancing emulsion stability.[6] Its presence also increases the viscosity of the formulation, which can improve texture, spreadability, and shelf-life.[10]

Table 2: Influence of this compound on Emulsion Properties (Illustrative Data)

Formulation ParameterWithout this compoundWith 10% this compoundReference(s)
Mean Particle Size (µm) > 52.8 ± 0.2[6]
Viscosity (cP at 10 rpm) Low28,000 ± 1,800[6]
Zeta Potential (mV) -25.0 ± 2.0-36.5 ± 2.5[6]
Stability after 1 Month at 40°C Phase separationNo phase separation[6]
Nanoemulsions for Drug Delivery

This compound can be a key component in the oil phase of nanoemulsions, which are kinetically stable, transparent or translucent systems with droplet sizes typically in the range of 20-200 nm.[11] Due to their small droplet size, nanoemulsions can enhance the solubility and bioavailability of poorly water-soluble drugs.[11]

Skin Penetration Enhancement

In topical and transdermal drug delivery systems, this compound functions as a chemical penetration enhancer.[2] It is believed to intercalate into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid structure and increasing its fluidity. This action creates more permeable pathways for drug molecules to diffuse through the skin barrier.[2]

Table 3: In Vitro Skin Permeation Enhancement by Fatty Alcohols (Model Drug: Melatonin)

Enhancer (5% w/v)Carbon Chain LengthMean Flux (µg/cm²/h) ± SDEnhancement Ratio
Control (Vehicle)-0.85 ± 0.121.00
This compound 14 2.54 ± 0.38 2.99
Decanol106.25 ± 0.897.35
Lauryl Alcohol124.76 ± 0.685.60

Data adapted from a study on hairless rat skin.

Niosomes for Controlled Drug Release

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol or other lipids.[4][7] this compound can be used as a bilayer stabilizer in niosome formulations, often as a substitute for cholesterol.[4][7] Niosomes containing this compound have been shown to provide a slower and more controlled release of encapsulated drugs compared to those containing cholesterol.[4][7]

Table 4: In Vitro Release of Ketorolac Tromethamine from Niosomal Formulations

Niosome StabilizerCumulative Release after 12 hours (%)
Cholesterol> 80%
Myristyl Alcohol (this compound) Slower release than cholesterol-containing niosomes

Qualitative data from a comparative study.[4][7]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound

Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.

Materials:

  • This compound

  • Ultra-pure water

  • Tensiometer (for surface tension method) or Spectrofluorometer (for fluorescence probe method)

  • Pyrene (B120774) (fluorescence probe, if applicable)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Methodology (Surface Tension Method):

  • Prepare a stock solution of this compound in a suitable co-solvent (e.g., ethanol) due to its low water solubility.

  • Prepare a series of aqueous solutions with increasing concentrations of this compound by diluting the stock solution with ultra-pure water. Ensure the final co-solvent concentration is low and constant across all samples.

  • Measure the surface tension of each solution using a tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is the concentration at the point of inflection in the curve, where the surface tension plateaus.[12]

Methodology (Fluorescence Probe Method):

  • Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone).

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add a small, constant amount of the pyrene stock solution to each this compound solution and allow the solvent to evaporate, leaving the pyrene dispersed.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio against the logarithm of the this compound concentration.

  • The CMC is determined from the midpoint of the sigmoidal curve.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_series Prepare Serial Dilutions prep_stock->prep_series measure_st Measure Surface Tension prep_series->measure_st Surface Tension Method measure_fl Measure Fluorescence prep_series->measure_fl Fluorescence Method plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_fl Plot I1/I3 Ratio vs. log(Concentration) measure_fl->plot_fl det_cmc_st Determine CMC from Inflection Point plot_st->det_cmc_st det_cmc_fl Determine CMC from Sigmoidal Curve plot_fl->det_cmc_fl

Workflow for CMC Determination
Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization

Objective: To prepare a stable O/W nanoemulsion incorporating this compound.

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglycerides)

  • Hydrophilic surfactant (e.g., Polysorbate 80)

  • Deionized water

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Beakers

Methodology:

  • Oil Phase Preparation: In a beaker, combine this compound and the carrier oil. Heat the mixture to 60-70°C while stirring until a clear, uniform solution is obtained. Add any oil-soluble surfactants to this phase.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the hydrophilic surfactant in deionized water and heat to the same temperature as the oil phase.

  • Pre-emulsion Formation: Slowly add the hot oil phase to the hot aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100-150 MPa) for a set number of cycles (e.g., 3-5 cycles).

  • Cooling: Rapidly cool the resulting nanoemulsion to room temperature.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Nanoemulsion_Preparation_Workflow cluster_emulsification Emulsification Process prep_oil Prepare Oil Phase (this compound + Carrier Oil) Heat to 60-70°C pre_emulsion Form Pre-emulsion (Add Oil to Aqueous Phase with Stirring) prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Surfactant) Heat to 60-70°C prep_aq->pre_emulsion homogenization High-Pressure Homogenization (e.g., 100-150 MPa, 3-5 cycles) pre_emulsion->homogenization cooling Rapid Cooling to Room Temperature homogenization->cooling characterization Characterize Nanoemulsion (Particle Size, PDI, Zeta Potential) cooling->characterization

Nanoemulsion Preparation Workflow
Protocol 3: In Vitro Skin Permeation Study using a Franz Diffusion Cell

Objective: To evaluate the effect of this compound on the permeation of a model drug through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin or human cadaver skin)

  • Test formulation (containing the model drug and this compound)

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with magnetic stirrer

  • Syringes

Methodology:

  • Skin Preparation: Thaw the excised skin and remove any subcutaneous fat. Cut the skin to a size suitable for mounting on the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C and allow the system to equilibrate.

  • Formulation Application: Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve and calculate the enhancement ratio (ER) by dividing the Jss of the test formulation by that of the control formulation.

Skin_Penetration_Mechanism cluster_skin Stratum Corneum cluster_action Mechanism of Action corneocytes Corneocytes (Bricks) lipids Lipid Matrix (Mortar) (Highly Ordered) disruption Disruption of Lipid Packing (Increased Fluidity) lipids->disruption Leads to tetradecanol This compound tetradecanol->lipids Intercalates into drug Drug Molecule permeation Enhanced Permeation drug->permeation Facilitated by partitioning Increased Drug Partitioning disruption->partitioning partitioning->permeation

Mechanism of Skin Penetration Enhancement
Protocol 4: Evaluation of Emulsion Stability

Objective: To assess the physical stability of a cream formulation containing this compound.

Materials:

  • Cream formulation with this compound

  • Control cream (without this compound)

  • Centrifuge

  • Incubators/ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • pH meter

  • Viscometer

Methodology:

  • Initial Characterization: Measure the initial pH, viscosity, and appearance (color, homogeneity) of both the test and control creams.

  • Accelerated Stability Testing:

    • Temperature Variation: Store samples of both creams at different temperatures (e.g., 4°C, 25°C, and 40°C) for a period of 1 to 3 months.

    • Freeze-Thaw Cycles: Subject samples to at least three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).

    • Centrifugation: Centrifuge samples at a specified speed (e.g., 3000 rpm) for 30 minutes to assess resistance to creaming or separation.

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability, such as phase separation, color change, or crystallization. Measure the pH and viscosity and compare the values to the initial measurements.

Conclusion

This compound is a highly versatile and valuable surfactant for a wide range of applications in research, scientific, and drug development settings. Its ability to stabilize emulsions, modify viscosity, enhance skin penetration, and control drug release makes it a key ingredient in both conventional and advanced formulations. The protocols and data presented in this document provide a comprehensive guide for researchers and formulators to effectively utilize this compound in their work. Further investigation into its critical micelle concentration and a more precise determination of its required HLB value would further enhance its predictable application in complex systems.

References

Application Notes: 1-Tetradecanol as a Chemical Penetration Enhancer in Transdermal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and allowing for controlled release.[1] However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most therapeutic agents.[1] Chemical penetration enhancers are compounds incorporated into topical formulations to reversibly decrease the barrier function of the stratum corneum and allow drugs to penetrate more readily into the systemic circulation.[2][3] 1-Tetradecanol (B3432657), also known as myristyl alcohol, is a long-chain saturated fatty alcohol that has been investigated for its efficacy as a chemical penetration enhancer.[1][4] Beyond its role as a penetration enhancer, this compound also functions as an emollient and emulsion stabilizer in topical formulations.[4]

Mechanism of Action

The primary mechanism by which this compound enhances skin penetration is through its interaction with the lipids of the stratum corneum.[1] The stratum corneum is often described as a "brick and mortar" model, where the corneocytes (bricks) are embedded in a continuous lipid matrix (mortar) composed primarily of ceramides, cholesterol, and free fatty acids.[1] This organized lipid structure is crucial for the skin's barrier function.[1]

This compound enhances drug permeation through the following proposed mechanisms:

  • Disruption of Lipid Packing: The long alkyl chain of this compound intercalates into the lipid bilayers of the stratum corneum. This insertion disrupts the highly ordered and tight packing of the endogenous lipids, leading to an increase in their fluidity. This creates more permeable pathways, allowing drug molecules to diffuse more easily through the skin barrier.[1]

  • Increased Drug Partitioning: By altering the physicochemical properties of the stratum corneum, this compound can enhance the partitioning of a drug from the vehicle into the skin. This increased partitioning contributes to a higher concentration gradient, which is a driving force for diffusion.[1][5]

cluster_0 Mechanism of this compound as a Penetration Enhancer A This compound in Topical Formulation C Intercalation of this compound into Lipid Bilayers A->C F Enhanced Drug Partitioning into Stratum Corneum A->F B Stratum Corneum (Highly Ordered Lipid Bilayers) B->C D Disruption of Ordered Lipid Packing C->D leads to E Increased Fluidity of Stratum Corneum Lipids D->E results in G Increased Drug Permeation E->G facilitates F->G contributes to cluster_1 Workflow for In Vitro Skin Permeation Study Prep Skin Preparation (Excision and Cleaning) Integrity Skin Integrity Test (TEWL Measurement) Prep->Integrity Setup Franz Cell Setup and Equilibration Integrity->Setup Application Application of Formulation (with/without this compound) Setup->Application Sampling Receptor Fluid Sampling at Time Intervals Application->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis Data Data Analysis (Flux, ER Calculation) Analysis->Data cluster_2 Workflow for In Vitro Skin Irritation Test (OECD TG 439) PreIncubate Pre-incubation of RhE Tissues Apply Application of Test Material (Formulation, Controls) PreIncubate->Apply Expose Incubation (Exposure Period) Apply->Expose Rinse Rinsing and Post-incubation Expose->Rinse MTT MTT Assay (Viability Assessment) Rinse->MTT Extract Formazan Extraction MTT->Extract Measure Spectrophotometric Measurement (OD) Extract->Measure Analyze Calculate % Viability and Classify Irritancy Measure->Analyze

References

Application Notes and Protocols for Gold Nanocages in Thermo-Responsive Drug Delivery Utilizing 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Gold nanocages (AuNCs) are a versatile class of nanomaterials characterized by their hollow interiors and porous walls, which make them ideal candidates for drug delivery applications.[1][2] A key feature of AuNCs is their tunable localized surface plasmon resonance (LSPR), which can be engineered to strongly absorb light in the near-infrared (NIR) region, a wavelength range where biological tissues are relatively transparent.[1][3] This property allows for the use of AuNCs as photothermal transducers, converting NIR light into heat.[4]

This application note focuses on the use of 1-Tetradecanol, a phase-change material (PCM), in conjunction with gold nanocages to create a thermo-responsive drug delivery system.[3][5] this compound has a melting point of 38-39°C, which is slightly above physiological body temperature.[3][5] Below this temperature, it exists as a solid, hydrophobic matrix that can effectively encapsulate a therapeutic payload within the hollow interior of the gold nanocages, preventing premature drug release.[5][6]

Upon exposure to an external stimulus, such as NIR irradiation, the gold nanocages absorb the light and generate localized heat. This photothermal effect raises the temperature in the immediate vicinity of the nanocages above the melting point of this compound, causing it to transition to a liquid state.[7] This phase change allows the encapsulated drug to diffuse out of the nanocages and be released at the target site.[1] This on-demand drug release mechanism offers precise spatial and temporal control over therapy, potentially increasing therapeutic efficacy while minimizing systemic side effects.[6][8]

The combination of gold nanocages as photothermal agents and this compound as a thermo-sensitive gatekeeper provides a robust platform for controlled drug release. This system is particularly promising for cancer therapy, where localized and triggered drug delivery can enhance the therapeutic index of potent anticancer drugs.[7][8]

Experimental Protocols

The successful implementation of this technology requires a two-stage process: first, the synthesis of gold nanocages, and second, the loading of these nanocages with this compound and a therapeutic agent.

Protocol 1: Synthesis of Gold Nanocages via Galvanic Replacement

This protocol is divided into two main steps: the synthesis of silver nanocube templates and their subsequent conversion into gold nanocages through a galvanic replacement reaction.[9][10]

Part A: Synthesis of Silver Nanocube Templates

This procedure is adapted from the well-established polyol synthesis method.[10][11]

Materials:

  • Ethylene glycol (EG)

  • Poly(vinyl pyrrolidone) (PVP, MW ≈ 55,000)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in EG (e.g., 3 mM)

  • Hydrochloric acid (HCl) in EG (e.g., 3 mM)

  • Silver trifluoroacetate (B77799) (CF₃COOAg) in EG (e.g., 282 mg in 10 mL EG)

  • Acetone (B3395972)

  • Deionized (DI) water

Procedure:

  • In a three-neck flask equipped with a condenser and magnetic stir bar, heat 50 mL of EG to 150°C with vigorous stirring in an oil bath for at least 1 hour to remove any absorbed water.

  • Inject 0.6 mL of 3 mM Na₂S in EG into the hot EG.

  • After 2 minutes, inject 5 mL of 3 mM HCl in EG.

  • After another 2 minutes, rapidly inject 4 mL of the CF₃COOAg solution in EG.

  • The reaction progress can be monitored by observing the color changes of the solution and by taking small aliquots to measure the LSPR peak using a UV-Vis spectrophotometer. The reaction is typically complete within 15-20 minutes.

  • Once the desired nanocube size is achieved (indicated by the LSPR peak, e.g., around 440 nm for ~48 nm cubes), cool the flask in an ice-water bath to quench the reaction.[10]

  • Wash the resulting silver nanocubes by centrifugation. First, wash three times with acetone to remove EG, followed by one wash with DI water to remove excess PVP.

  • Resuspend the purified silver nanocubes in DI water for use in the next step.

Part B: Galvanic Replacement Reaction to Form Gold Nanocages

Materials:

  • Aqueous suspension of silver nanocubes (from Part A)

  • Poly(vinyl pyrrolidone) (PVP, e.g., 0.5% w/v aqueous solution)

  • Chloroauric acid (HAuCl₄) solution (e.g., 0.1 mM)

  • Boiling water bath

Procedure:

  • In a round-bottom flask, bring an aqueous solution of PVP (e.g., 10 mL of 0.5% w/v) to a boil with stirring.

  • Add a specific volume of the purified silver nanocube suspension (e.g., 1 mL) to the boiling PVP solution.[10]

  • Titrate the boiling suspension with the HAuCl₄ solution at a controlled rate (e.g., using a syringe pump). The galvanic replacement reaction will begin immediately.[9]

  • Monitor the reaction progress by observing the color change of the solution and by measuring the LSPR peak of aliquots. The LSPR peak will red-shift as the gold shell forms and the silver core is etched away.[3]

  • Continue the titration until the desired LSPR peak in the NIR region (e.g., 700-900 nm) is achieved.[3]

  • Cool the reaction mixture to room temperature.

  • Purify the gold nanocages by centrifugation to remove excess reactants and PVP. Resuspend the final product in DI water.

Protocol 2: Loading of this compound and a Model Drug (Doxorubicin) into Gold Nanocages

This protocol describes a general procedure for loading a therapeutic agent into the gold nanocages using this compound as a phase-change material.

Materials:

  • Purified gold nanocages in aqueous solution

  • This compound

  • Doxorubicin (DOX) or other desired therapeutic agent

  • Water bath or incubator

  • Centrifuge

Procedure:

  • Prepare a mixture of this compound and the therapeutic agent (e.g., DOX). The ratio will depend on the desired drug loading. For example, a stock solution of DOX in a suitable solvent can be mixed with molten this compound.

  • Heat the this compound/drug mixture to a temperature above the melting point of this compound (e.g., 45-50°C) to ensure it is in a liquid state.

  • Add the aqueous suspension of gold nanocages to the molten this compound/drug mixture.

  • Incubate the mixture at this elevated temperature with gentle stirring or sonication for a defined period (e.g., 1-2 hours) to allow the molten PCM and drug to diffuse into the hollow interior of the nanocages.[1]

  • Cool the mixture to a temperature below the melting point of this compound (e.g., room temperature or on ice) to solidify the PCM within the nanocages, thus trapping the drug.

  • Purify the loaded gold nanocages by centrifugation to remove any unloaded drug and excess this compound. The loaded nanocages will pellet, while the excess material may form a separate phase.

  • Wash the pellet with a suitable buffer or DI water and resuspend for storage and future use.

Data Presentation

Table 1: Synthesis and Characterization of Gold Nanocages

ParameterTypical ValueReference
Silver Nanocube Synthesis
EG Temperature150 °C[10]
PVP Concentration (in EG)20 mg/mL[11]
Silver PrecursorCF₃COOAg[10][11]
Average Edge Length of Ag Nanocubes40 - 60 nm[10]
LSPR Peak of Ag Nanocubes~440 nm[10]
Gold Nanocage Synthesis
Reaction Temperature100 °C (boiling water)[9]
Gold PrecursorHAuCl₄[9]
Final AuNC Edge Length45 - 55 nm[1]
AuNC Wall Thickness4 - 8 nm[12]
Final LSPR Peak of AuNCs700 - 900 nm[3]

Table 2: Drug Loading and Release Characteristics

ParameterTypical Value/ObservationReference
Loading
Phase-Change MaterialThis compound[3][5]
Model DrugDoxorubicin (DOX)[7]
Loading Temperature> 40 °C[5]
Drug Loading ContentVaries (e.g., up to 24% reported for similar systems)[7]
Release
Release TriggerNIR Irradiation[7]
Melting Point of this compound38 - 39 °C[5]
Drug Release at 37°CMinimal[5]
Drug Release at > 39°CSignificant and rapid[5]
Release ProfilePulsatile and on-demand[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Gold Nanocages cluster_loading Loading of this compound and Drug cluster_application Application AgNCs Silver Nanocube Synthesis (Polyol Method) Galvanic Galvanic Replacement with HAuCl4 AgNCs->Galvanic Template AuNCs Purified Gold Nanocages Galvanic->AuNCs Purification Incubate Incubate with AuNCs AuNCs->Incubate cluster_loading cluster_loading PCM_Drug This compound + Drug (e.g., Doxorubicin) Melt Melt PCM/Drug Mixture (>39°C) PCM_Drug->Melt Melt->Incubate Cool Cool to Solidify PCM Incubate->Cool Loaded_AuNCs Drug-Loaded AuNCs Cool->Loaded_AuNCs Purification cluster_application cluster_application Target Targeted Delivery to Site Irradiate NIR Irradiation Target->Irradiate Release Drug Release Irradiate->Release

Caption: Experimental workflow for the synthesis of gold nanocages and their application in thermo-responsive drug delivery using this compound.

photothermal_release cluster_before Below 38°C (No NIR) cluster_after Above 39°C (With NIR) AuNC_solid AuNC with Solid This compound NIR NIR Light Phase_Change Phase Change (Solid -> Liquid) AuNC_solid->Phase_Change Melting of This compound Drug_trapped Drug (Trapped) AuNC_liquid AuNC with Molten This compound Drug_released Drug (Released) AuNC_liquid->Drug_released Diffusion Heat Heat Generation (Photothermal Effect) NIR->Heat

Caption: Mechanism of photothermally triggered drug release from gold nanocages loaded with this compound.

References

Topical Application of 1-Tetradecanol Complex for Periodontal Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues, initiated by pathogenic bacteria in the dental plaque and perpetuated by a dysregulated host immune response.[1][2] Current treatment modalities primarily focus on mechanical removal of the bacterial biofilm and, in some cases, systemic or local antibiotics. However, modulating the host inflammatory response presents a promising therapeutic strategy to halt disease progression and promote tissue regeneration.[3][4] This document provides detailed application notes and protocols for the investigation of a 1-Tetradecanol complex (1-TDC), a proprietary mixture of cetylated fatty acids, for the topical treatment of periodontal disease.

The this compound complex has demonstrated significant anti-inflammatory and tissue-protective effects in preclinical models of periodontitis.[1][5] These fatty acids are thought to modulate inflammatory pathways, reduce the production of pro-inflammatory mediators, and inhibit the activity of tissue-destroying enzymes and osteoclasts, the cells responsible for bone resorption.[1][5] These application notes summarize the existing data and provide detailed protocols for key experiments to facilitate further research and development of this novel therapeutic agent.

Quantitative Data Summary

The efficacy of the topical application of a this compound complex has been evaluated in preclinical animal models of periodontitis. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound Complex in a Rabbit Model of Experimental Periodontitis [1][5]

ParameterBaseline (Disease Induction)No Treatment (Progression)PlaceboThis compound Complex (100 mg/ml)
Macroscopic InflammationSevereSevereSevereSignificantly Reduced (p < 0.05)[1][5]
Attachment Loss30% (compared to baseline)[1][5]Progressive IncreaseProgressive Increase10.1% +/- 1.8% (Significant Reduction, p < 0.05)[1][5]
Bone Loss30% (compared to baseline)[1][5]Progressive IncreaseProgressive IncreaseSignificantly Reduced (p < 0.05)[1][5]
Inflammatory Cell InfiltrationPresentIncreasedIncreasedInhibited (p < 0.05)[1][5]
Osteoclastic ActivityPresentIncreasedIncreasedInhibited (p < 0.05)[1][5]

Table 2: Efficacy of Oral this compound Complex in a Feline Model of Periodontal Disease [3][6]

ParameterPlacebo Group (Change at 6 weeks)This compound Complex Group (Change at 6 weeks)
Pocket DepthNo Significant ChangeStatistically Significant Reduction[3][6]
Clinical Attachment Loss (CAL)No Significant ChangeStatistically Significant Reduction[3][6]
Gingival Index (GI)No Significant ChangeStatistically Significant Reduction[3][6]
Bleeding on Probing (BOP)No Significant ChangeStatistically Significant Reduction[3][6]
Tooth MobilityNo Significant ChangeNo Significant Change

Putative Signaling Pathway

The anti-inflammatory effects of the this compound complex are likely mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways, which are known to be activated by periodontal pathogens like Porphyromonas gingivalis. Monounsaturated fatty acids have been shown to inhibit these pathways.[5][7][8]

putative_signaling_pathway P_gingivalis P. gingivalis LPS TLR4 TLR4 P_gingivalis->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Prostaglandins (PGE2) NFkB->Pro_inflammatory MAPK->Pro_inflammatory Osteoclastogenesis Osteoclastogenesis & Bone Resorption Pro_inflammatory->Osteoclastogenesis TDC This compound Complex TDC->IKK TDC->MAPK

Caption: Putative mechanism of 1-TDC in periodontal disease.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of a this compound complex in the context of periodontal disease.

In Vivo Model of Experimental Periodontitis in Rabbits

This protocol is adapted from studies investigating the therapeutic actions of a this compound complex in an established periodontitis model.[1][5]

Objective: To induce periodontitis in a rabbit model and evaluate the therapeutic efficacy of topically applied this compound complex.

Materials:

  • New Zealand White rabbits

  • Silk ligatures (e.g., 3-0)

  • Porphyromonas gingivalis (e.g., ATCC 33277) culture

  • This compound complex (100 mg/ml in a suitable vehicle)

  • Placebo control (vehicle only)

  • Microbiological media for P. gingivalis culture

  • Anesthesia agents (e.g., ketamine, xylazine)

  • Surgical instruments for ligature placement

  • Materials for sample collection and processing (for histology and immunohistochemistry)

Experimental Workflow:

rabbit_periodontitis_workflow start Start disease_induction Phase 1: Disease Induction (6 weeks) - Place ligatures around mandibular premolars - Topical application of P. gingivalis start->disease_induction baseline_assessment Baseline Assessment - Sacrifice a subset of animals - Assess established periodontitis disease_induction->baseline_assessment treatment_phase Phase 2: Treatment (6 weeks) - Discontinue P. gingivalis application - Divide remaining animals into groups:  1. 1-TDC Treatment  2. Placebo Treatment  3. No Treatment baseline_assessment->treatment_phase euthanasia Euthanasia & Sample Collection - Collect mandibular block sections treatment_phase->euthanasia analysis Analysis - Macroscopic analysis - Histology (H&E staining) - Immunohistochemistry (TRAP, Osteocalcin) euthanasia->analysis end End analysis->end

Caption: Workflow for the rabbit experimental periodontitis model.

Procedure:

  • Animal Model: Utilize adult New Zealand White rabbits. All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Disease Induction (Phase 1 - 6 weeks):

    • Anesthetize the rabbits.

    • Place silk ligatures around the mandibular second premolars to facilitate plaque accumulation.

    • Topically apply a suspension of P. gingivalis (e.g., 10^9 colony-forming units) to the ligated teeth several times a week.[1][5]

  • Baseline Assessment: After 6 weeks, euthanize a subset of animals to confirm the establishment of periodontitis through histological and morphometric analysis.[1][5]

  • Treatment Phase (Phase 2 - 6 weeks):

    • Discontinue the application of P. gingivalis.

    • Divide the remaining animals into treatment groups:

      • Group 1: Topical application of this compound complex (100 mg/ml).

      • Group 2: Topical application of a placebo control.

      • Group 3: No treatment.

    • Apply the respective treatments to the gingival margin of the ligated teeth several times a week.

  • Sample Collection and Analysis:

    • At the end of the treatment phase, euthanize the animals and collect mandibular block sections.

    • Macroscopic Analysis: Measure attachment loss and bone loss.

    • Histological Analysis:

      • Decalcify and embed the tissue in paraffin.

      • Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

    • Immunohistochemistry:

      • Use Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.[1][5]

      • Use Osteocalcin staining to identify osteoblastic activity.[1][5]

In Vitro Assessment of Anti-inflammatory Effects on Gingival Fibroblasts

This protocol describes a general method to evaluate the anti-inflammatory properties of the this compound complex on human gingival fibroblasts (HGFs) stimulated with P. gingivalis lipopolysaccharide (LPS).

Objective: To determine if the this compound complex can reduce the production of pro-inflammatory mediators in HGFs challenged with a key periodontal pathogen component.

Materials:

  • Human Gingival Fibroblasts (HGFs) cell line (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, antibiotics)

  • Porphyromonas gingivalis LPS

  • This compound complex (various concentrations)

  • Reagents for assessing cell viability (e.g., MTT, WST-1 assay)

  • ELISA kits for measuring pro-inflammatory cytokines (e.g., IL-6, IL-8) and Prostaglandin E2 (PGE2)

  • Reagents for RNA extraction and qRT-PCR to measure gene expression of inflammatory mediators.

Experimental Workflow:

in_vitro_workflow start Start cell_culture Culture Human Gingival Fibroblasts (HGFs) start->cell_culture stimulation Stimulation - Treat HGFs with P. gingivalis LPS - Co-treat with various concentrations of 1-TDC cell_culture->stimulation incubation Incubation (e.g., 24-48 hours) stimulation->incubation analysis Analysis of Supernatants and Cells - Cell Viability Assay (MTT/WST-1) - ELISA for IL-6, IL-8, PGE2 - qRT-PCR for gene expression incubation->analysis end End analysis->end

Caption: Workflow for in vitro anti-inflammatory assessment.

Procedure:

  • Cell Culture: Culture HGFs in appropriate media and conditions until they reach a suitable confluency for experiments.

  • Stimulation:

    • Seed HGFs into multi-well plates.

    • Pre-treat the cells with various non-toxic concentrations of the this compound complex for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with P. gingivalis LPS (e.g., 1 µg/ml) for a designated time (e.g., 24-48 hours).

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with 1-TDC only.

  • Analysis:

    • Cell Viability: Perform an MTT or WST-1 assay to ensure that the observed effects are not due to cytotoxicity of the this compound complex.

    • Cytokine and Prostaglandin Measurement: Collect the cell culture supernatants and measure the levels of IL-6, IL-8, and PGE2 using commercially available ELISA kits.

    • Gene Expression Analysis: Lyse the cells, extract total RNA, and perform qRT-PCR to analyze the gene expression levels of key inflammatory mediators (e.g., IL6, IL8, PTGS2 (COX-2)).

Safety and Toxicology

Based on available information for cetylated fatty acids, the this compound complex is considered to have a low toxicity profile for topical and short-term oral administration.[1][3][9] The European Food Safety Authority has deemed cetylated fatty acids safe for oral consumption up to 1.6 grams per day in adults.[3] No significant adverse effects have been reported in the preclinical studies involving topical application.[1][3][5][6] However, comprehensive long-term safety data is not yet available, and further toxicological studies are warranted, especially for specific formulations intended for clinical use.

Conclusion

The topical application of a this compound complex presents a promising and innovative approach for the management of periodontal disease. Preclinical data strongly suggest its potential to modulate the host inflammatory response, thereby reducing tissue destruction and halting disease progression.[1][5] The provided protocols offer a framework for researchers and drug development professionals to further investigate the efficacy, mechanism of action, and safety of this novel therapeutic agent. Future studies should focus on elucidating the precise molecular targets of the this compound complex within the inflammatory cascade and transitioning these promising preclinical findings into well-controlled human clinical trials.

References

Application Notes and Protocols for Histological Analysis of 1-Tetradecanol Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a saturated fatty alcohol with demonstrated anti-inflammatory, antibacterial, and skin permeation-enhancing properties.[1] Its therapeutic potential is a growing area of research interest. These application notes provide detailed protocols for the histological analysis of tissues treated with this compound, enabling researchers to quantitatively and qualitatively assess its effects on tissue morphology, inflammation, and relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from studies evaluating the efficacy of this compound in various models.

Table 1: Effect of this compound Complex (1-TDC) on Experimental Periodontitis in Rabbits [2]

ParameterUntreated Control (Mean ± SD)Placebo (Mean ± SD)1-TDC Treated (Mean ± SD)P-value
Macroscopic Periodontal InflammationProgressionProgressionSignificant Reduction<0.05
Attachment LossProgressionProgression10.1% ± 1.8% (Reduction)<0.05
Bone Loss30% (vs. baseline)ProgressionSignificant Reduction<0.05
Inflammatory Cell InfiltrationNot QuantifiedNot QuantifiedInhibited<0.05
Osteoclastic ActivityNot QuantifiedNot QuantifiedInhibited<0.05

Data from a study involving Porphyromonas gingivalis-induced periodontitis in New Zealand White rabbits. Treatment with 100 mg/ml 1-TDC was administered topically for 6 weeks.[2]

Table 2: Effect of a this compound-Containing Wound Dressing on Chronic Wound Healing in Mice [3]

ParameterControl GroupThis compound Dressing Group
Granulation ScoreHigherLower
Reepithelialization ScoreHigherLower
Inflammation ScoreHigherLower
Dermis OrganizationHigherLower

Data from a study using a polycaprolactone (B3415563) nanofiber carrier modified with a drug delivery system based on lipid particles formed by this compound. Observations were made 14 days after surgery.[3]

Experimental Protocols

Detailed methodologies for key histological experiments are provided below.

Protocol 1: General Tissue Processing and Hematoxylin (B73222) and Eosin (H&E) Staining

This protocol is a fundamental method for visualizing tissue morphology and inflammatory cell infiltrates.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol (B145695) (graded series: 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin stain

  • Eosin stain

  • Mounting medium

Procedure:

  • Fixation: Immediately immerse tissue samples in 10% NBF for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Dehydration: Dehydrate the fixed tissues by sequential immersion in a graded series of ethanol (e.g., 70%, 80%, 95%, 100%) to remove water.

  • Clearing: Clear the dehydrated tissues by immersing them in xylene to remove the ethanol.

  • Infiltration and Embedding: Infiltrate the cleared tissues with molten paraffin wax and then embed them in paraffin blocks.

  • Sectioning: Cut 4-6 µm thick sections from the paraffin blocks using a microtome.

  • Mounting: Float the sections on a warm water bath and mount them onto glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections by immersing the slides in xylene, followed by rehydration through a descending series of ethanol concentrations to water.

  • Staining:

    • Stain with Hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.

    • Rinse with water.

    • Differentiate with 1% acid alcohol and blue in running tap water.

    • Counterstain with Eosin for 1-2 minutes to stain cytoplasm and extracellular matrix pink/red.

  • Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Quantitative Analysis of Inflammatory Cell Infiltration: Inflammatory cells can be quantified from H&E stained sections using image analysis software (e.g., ImageJ).

  • Capture digital images of the stained sections at a consistent magnification (e.g., 200x or 400x).

  • Define a region of interest (ROI) for analysis.

  • Use color deconvolution to separate the hematoxylin stain.

  • Set a threshold to identify the stained nuclei of inflammatory cells.

  • Count the number of positive cells per unit area (e.g., cells/mm²).

  • Perform statistical analysis to compare between control and this compound treated groups.

Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts

This protocol is used to identify osteoclasts, which are key cells in bone resorption.[2]

Materials:

  • Fixation solution (e.g., 10% NBF)

  • Decalcifying solution (if analyzing bone tissue)

  • TRAP staining kit (containing substrate and chromogen)

  • Acetate (B1210297) buffer (pH 5.0) with and without sodium tartrate

  • Fast Green or Hematoxylin counterstain

Procedure:

  • Tissue Preparation: Process tissue as described in Protocol 1 (steps 1-7). For bone tissue, decalcify the samples after fixation and before paraffin embedding.

  • Incubation: Incubate the rehydrated sections in a pre-warmed TRAP staining solution containing a substrate (e.g., Naphthol AS-BI phosphate) and a chromogen (e.g., Fast Garnet GBC) in an acetate buffer (pH 5.0) with sodium tartrate at 37°C for 30-60 minutes.

  • Control: As a negative control, incubate a parallel section in the staining solution without sodium tartrate. Acid phosphatase activity other than TRAP will be inhibited by tartrate.

  • Rinsing: Rinse the slides gently in distilled water.

  • Counterstaining: Counterstain the sections with a suitable counterstain like Fast Green or Hematoxylin to visualize other cell types and tissue structures.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Histomorphometric Analysis of Bone Resorption:

  • Capture images of TRAP-stained sections.

  • Identify and count the number of TRAP-positive multinucleated cells (osteoclasts) along the bone surface.

  • Measure the bone surface (BS) and the osteoclast surface (Oc.S), which is the portion of the bone surface covered by osteoclasts.

  • Calculate the osteoclast surface per bone surface (Oc.S/BS, %).

  • Calculate the number of osteoclasts per bone surface (N.Oc/BS, N/mm).

  • Perform statistical analysis to compare between groups.

Protocol 3: Immunohistochemistry (IHC) for NF-κB and PPARγ Activation

This protocol allows for the visualization of the activation and localization of key signaling proteins.

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-p65 for NF-κB, rabbit anti-PPARγ)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Follow steps 7 from Protocol 1.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in boiling citrate buffer (pH 6.0) for 10-20 minutes.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating sections with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Detection: Apply DAB substrate solution and incubate until a brown precipitate is visible.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections and mount with a permanent mounting medium.

Quantitative Analysis of IHC Staining:

  • Capture images of the stained sections.

  • Use image analysis software to quantify the intensity and area of positive staining (brown precipitate).

  • For NF-κB, nuclear translocation is an indicator of activation. Quantify the percentage of cells with nuclear-positive staining.

  • For PPARγ, an increase in nuclear staining can indicate activation.

  • Perform statistical analysis to compare the staining intensity and distribution between different treatment groups.

Signaling Pathways and Experimental Workflows

Hypothesized Anti-inflammatory Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.[1] The following diagram illustrates this proposed mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits (Hypothesized) PPARγ PPARγ This compound->PPARγ Activates (Hypothesized) Inflammatory_Stimulus Inflammatory_Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 Activates TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocates PPARγ_active PPARγ PPARγ->PPARγ_active Translocates Pro-inflammatory_Genes IL-6, TNF-α, etc. NF-κB_active->Pro-inflammatory_Genes Upregulates PPARγ_active->NF-κB_active Inhibits Anti-inflammatory_Genes Anti-inflammatory_Genes PPARγ_active->Anti-inflammatory_Genes Upregulates

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Histological Analysis

The following diagram outlines the general workflow for the histological analysis of tissues treated with this compound.

G cluster_protocol Experimental Protocol cluster_analysis Histological Analysis cluster_quantification Data Quantification and Interpretation Animal_Model Animal Model with This compound Treatment Tissue_Collection Tissue Collection and Fixation Animal_Model->Tissue_Collection Processing Tissue Processing (Dehydration, Clearing, Embedding) Tissue_Collection->Processing Sectioning Microtomy (4-6 µm sections) Processing->Sectioning HE_Staining H&E Staining for Morphology and Inflammatory Infiltrate Sectioning->HE_Staining TRAP_Staining TRAP Staining for Osteoclast Identification (if applicable) Sectioning->TRAP_Staining IHC Immunohistochemistry (e.g., NF-κB, PPARγ) Sectioning->IHC Image_Acquisition Digital Image Acquisition HE_Staining->Image_Acquisition TRAP_Staining->Image_Acquisition IHC->Image_Acquisition Quant_Analysis Quantitative Analysis (ImageJ, etc.) Image_Acquisition->Quant_Analysis Stat_Analysis Statistical Analysis Quant_Analysis->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation

Caption: General workflow for histological analysis of treated tissues.

References

Troubleshooting & Optimization

Troubleshooting "Oiling Out" During 1-Tetradecanol Crystallization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the crystallization of 1-tetradecanol (B3432657). This guide offers insights into the causes of this issue and provides systematic solutions to achieve successful crystalline product formation.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of this compound crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where the dissolved this compound separates from the solution as a liquid (an oil-like layer) instead of forming solid crystals upon cooling.[1][2] This occurs when the solute precipitates from the solution at a temperature above its melting point.[3] For this compound, which has a melting point of approximately 38-40°C, this is a common challenge.[4] The formation of this oil phase is undesirable as it often traps impurities and hinders the formation of a pure crystalline product.[3][5]

Q2: What are the primary causes of oiling out during this compound crystallization?

A2: Several factors can contribute to this compound oiling out:

  • High Supersaturation: The solution contains a concentration of this compound that is significantly higher than its saturation point at a given temperature.[6]

  • Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the separation of a disordered liquid phase.[4]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be significantly higher than the melting point of this compound.[4] Additionally, the solvent may not provide the optimal solubility profile (high solubility at high temperatures and low solubility at low temperatures).

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil by interfering with crystal nucleation and growth.[7][8] this compound itself is a long-chain alcohol, a flexible molecule which can be prone to oiling out.[1]

Q3: How can I prevent oiling out before it occurs?

A3: Proactive measures can significantly reduce the likelihood of oiling out:

  • Careful Solvent Selection: Choose a solvent or solvent system with a boiling point that is not excessively high compared to the melting point of this compound. Ethanol (B145695), acetone, and methanol (B129727) are often suitable choices.[4]

  • Controlled Cooling: Employ a slow and controlled cooling rate.[4] Allowing the solution to cool gradually to room temperature before further cooling in an ice bath can promote crystal formation over oiling.[4]

  • Determine the Metastable Zone Width (MSZW): Understanding the temperature and concentration range where the solution is supersaturated but nucleation is not yet initiated can help in designing a cooling profile that avoids spontaneous oiling out.

  • Use of Seed Crystals: Introducing a small amount of pure this compound crystals (seeding) to the slightly supersaturated solution can provide a template for crystal growth and bypass the energy barrier for nucleation, thus preventing the system from reaching a state where oiling out is favorable.[6]

Troubleshooting Guide: Oiling Out Observed

If you have already observed an oil layer forming during your this compound crystallization, the following steps can be taken to remedy the situation:

Problem: An oily layer has formed instead of crystals upon cooling the this compound solution.

Solution Workflow:

G start Oiling Out Observed reheat Reheat the solution until the oil dissolves start->reheat add_solvent Add a small amount of additional hot solvent reheat->add_solvent slow_cool Cool the solution very slowly add_solvent->slow_cool insulate Insulate the flask to maintain a gradual temperature decrease slow_cool->insulate seed Introduce a seed crystal at a temperature slightly below saturation insulate->seed agitate Apply gentle agitation seed->agitate end Crystals Formed agitate->end fail Oiling Out Persists agitate->fail If problem continues change_solvent Consider a different solvent with a lower boiling point change_solvent->reheat fail->change_solvent

Caption: Troubleshooting workflow for addressing oiling out.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Reheat and Redissolve Gently reheat the mixture until the oil layer completely redissolves into the solution.This returns the system to a single-phase solution, allowing for a second attempt at crystallization under modified conditions.
2. Adjust Concentration Add a small amount of additional warm solvent to the clear solution.This reduces the degree of supersaturation, which is a primary driver of oiling out.[4]
3. Control Cooling Allow the flask to cool at a much slower rate. This can be achieved by insulating the flask or placing it in a temperature-controlled bath with a slow cooling ramp.A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice rather than aggregating as a disordered liquid.[4]
4. Induce Crystallization Once the solution has cooled slightly and is likely in the metastable zone, introduce a seed crystal of pure this compound.Seeding provides a nucleation site, encouraging crystal growth at a higher temperature and lower supersaturation, thereby avoiding the conditions that lead to oiling out.[6]
5. Apply Agitation Gentle stirring or agitation can sometimes promote crystallization.Agitation can increase the probability of molecules encountering a growing crystal surface or a nucleation site.[6]
6. Re-evaluate Solvent If oiling out persists, consider re-running the crystallization with a different solvent that has a lower boiling point.A solvent with a lower boiling point will reduce the temperature at which the solution is saturated, making it less likely to be above the melting point of this compound.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization of this compound from Ethanol

This protocol is designed to minimize the risk of oiling out by employing a slow cooling rate.

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling). Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate of cooling, the flask can be placed in an insulated container (e.g., a beaker packed with glass wool).

  • Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.

Protocol 2: Seeded Crystallization of this compound

This protocol utilizes seed crystals to control the onset of crystallization.

Methodology:

  • Dissolution: Prepare a saturated solution of this compound in a suitable solvent (e.g., acetone) at an elevated temperature.

  • Controlled Cooling: Slowly cool the solution to a temperature where it is slightly supersaturated.

  • Seeding: Add a few small, pure crystals of this compound to the solution.

  • Equilibration: Maintain the temperature for a period to allow the seed crystals to grow.

  • Further Cooling: Once crystal growth is established, continue to cool the solution slowly to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Data Presentation

Table 1: Qualitative Solvent Selection Guide for this compound Crystallization

Solvent Boiling Point (°C) Qualitative Solubility of this compound Potential for Oiling Out Comments
Ethanol 78Very soluble when hot, slightly soluble when cold.[4][9]Low to ModerateA good starting choice. An ethanol-water mixture can also be used to fine-tune solubility.[6]
Acetone 56Very soluble.[4]LowThe low boiling point is advantageous for avoiding oiling out.
Methanol 65Soluble.[4]Low to ModerateA viable option, but the solubility difference between hot and cold should be confirmed experimentally.
Diethyl Ether 35Soluble.[9]LowVery low boiling point, but its high volatility and flammability require careful handling.
Water 100Practically insoluble.[4][9]N/A (as primary solvent)Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Logical Relationships in Crystallization Outcomes

The outcome of a crystallization experiment is dependent on the interplay between thermodynamics (solubility) and kinetics (nucleation and growth rates). The following diagram illustrates the logical pathways leading to either successful crystallization or oiling out.

G cluster_conditions Initial Conditions cluster_outcomes Potential Outcomes High Supersaturation High Supersaturation Oiling Out Oiling Out High Supersaturation->Oiling Out Low Supersaturation Low Supersaturation Successful Crystallization Successful Crystallization Low Supersaturation->Successful Crystallization Rapid Cooling Rapid Cooling Rapid Cooling->Oiling Out Slow Cooling Slow Cooling Slow Cooling->Successful Crystallization

Caption: Factors influencing crystallization outcomes.

References

Technical Support Center: Optimization of Solvent Systems for 1-Tetradecanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of solvent systems for the purification of 1-Tetradecanol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

A1: this compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1][2] It is a white, waxy solid at room temperature.[1] The most common commercial sources of this compound are palm kernel oil and coconut oil.[3] It is also found in nutmeg, from which its common name is derived.[3]

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound extracts often contain a mixture of other fatty alcohols with different chain lengths, such as C12 (lauryl alcohol) and C16 (cetyl alcohol).[3] Other impurities can include unreacted starting materials like triglycerides or fatty acid esters, byproducts such as glycerol, and residual catalysts or solvents.[3]

Q3: What is the key principle for selecting a solvent for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but only sparingly at lower temperatures.[4][5] This significant difference in solubility at different temperatures is crucial for achieving a good recovery of pure crystals upon cooling.[4][5] The principle of "like dissolves like" is a fundamental concept; the long nonpolar carbon chain of this compound makes it soluble in nonpolar organic solvents, while the polar hydroxyl group allows for some solubility in polar protic solvents.[6]

Q4: Which single solvents are generally suitable for recrystallizing this compound?

A4: Based on solubility profiles, ethanol (B145695), acetone, and methanol (B129727) are considered suitable choices for the recrystallization of this compound.[4] this compound is reported to be very soluble in ethanol, ether, acetone, benzene, and chloroform (B151607) when hot.[4][6]

Q5: Can mixed solvent systems be used for this compound purification?

A5: Yes, mixed solvent systems are very effective. An ethanol-water mixture is commonly used, where ethanol is a good solvent and water acts as an anti-solvent.[5] This allows for fine-tuning of the solubility to induce crystallization.[5] The process typically involves dissolving the this compound in a minimum amount of hot ethanol and then adding warm water dropwise until the solution becomes slightly cloudy, indicating saturation.[5][7]

Troubleshooting Guide

Q1: I am trying to recrystallize this compound, but no crystals are forming after cooling the solution. What should I do?

A1: This is a common issue that can often be resolved by inducing crystallization. Here are a few techniques:

  • Seeding: Add a very small crystal of pure this compound to the solution to provide a nucleation site for crystal growth.[5]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can act as nucleation points.[5]

  • Supersaturation: If too much solvent was used, the solution might not be saturated enough. You can gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4]

  • Further Cooling: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote crystallization.[4]

Q2: My recrystallization resulted in an oil instead of solid crystals ("oiling out"). How can I fix this?

A2: "Oiling out" occurs when the solute melts before it dissolves or when the saturated solution's temperature is above the melting point of the solute (the melting point of this compound is 38-40 °C).[4] To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional hot solvent to reduce supersaturation.[4][5]

  • Slow Down the Cooling Process: Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals instead of oil.[4][5]

  • Change Solvents: If the problem persists, consider using a solvent with a lower boiling point.[4]

  • Use a Seed Crystal: Adding a seed crystal at a higher temperature can sometimes encourage crystallization before the solution cools to the point of oiling out.[5]

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low yield is often due to the product remaining dissolved in the mother liquor. Here are some ways to improve it:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude this compound.[4]

  • Ensure Complete Crystallization: Make sure the solution is cooled sufficiently. After reaching room temperature, use an ice bath to maximize crystal formation.[4]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[4]

  • Concentrate the Mother Liquor: You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[5]

Q4: My purified this compound is still impure after recrystallization. What went wrong?

A4: This can happen for a couple of reasons:

  • Inappropriate Solvent Choice: The chosen solvent may also dissolve the impurities, leading to their co-crystallization with the this compound. A different solvent or solvent system may be needed to better differentiate between the product and the impurities.[5]

  • Cooling Too Rapidly: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice.[5][8] A slower cooling rate generally results in purer crystals.[5]

Data Presentation

Table 1: Qualitative Solubility and Suitability of Solvents for this compound Recrystallization

SolventBoiling Point (°C)This compound Solubility (Qualitative)Suitability for RecrystallizationNotes
Ethanol 78Very soluble when hot, slightly soluble when cold.[4]ExcellentThe significant difference in solubility at various temperatures allows for good recovery.[4]
Acetone 56Very soluble.[4]GoodEffective for removing non-polar impurities. Its low boiling point makes it easy to remove from the final product.[4]
Methanol 65Soluble.[4]ViableA solubility test is recommended to confirm a significant solubility difference between hot and cold conditions.[4]
Water 100Practically insoluble.[4]Unsuitable as a primary solventCan be used as an anti-solvent in a mixed solvent system with ethanol or acetone.[4][5]
Diethyl Ether 35Soluble.[4]Not IdealGenerally not recommended for recrystallization due to its very low boiling point and high volatility.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Single Solvent Recrystallization
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask to completely dissolve the this compound with swirling.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and fluted filter paper with hot solvent. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 15-20 minutes.[4]

  • Collection of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the ice-cold recrystallization solvent. Turn on the vacuum and pour the crystalline mixture into the funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and leave them in a well-ventilated area or place them in a desiccator.[4]

Protocol 2: Purification of this compound by Mixed Solvent Recrystallization (Ethanol-Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot 95% ethanol required for complete dissolution by heating on a hot plate with gentle swirling.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). This indicates that the saturation point has been reached.[5][7]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5][7]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture (similar in composition to the crystallization solvent).[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[5]

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Recrystallization A Dissolve Crude this compound in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C Clear Solution D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Purified Crystals F->G

Caption: A general experimental workflow for the purification of this compound by recrystallization.

G cluster_troubleshooting Troubleshooting Recrystallization Issues Start Problem Encountered NoCrystals No Crystals Forming? Start->NoCrystals OilingOut Oiling Out Occurs? LowYield Low Yield? NoCrystals->OilingOut No Induce Induce Crystallization: - Seed Crystal - Scratch Flask - Concentrate Solution - Further Cooling NoCrystals->Induce Yes OilingOut->LowYield No SlowCool Adjust Cooling & Solvent: - Reheat & Add More Solvent - Slower Cooling - Change Solvent OilingOut->SlowCool Yes OptimizeYield Optimize for Yield: - Use Minimum Hot Solvent - Ensure Full Cooling - Wash with Ice-Cold Solvent LowYield->OptimizeYield Yes Success Problem Resolved Induce->Success SlowCool->Success OptimizeYield->Success

Caption: A decision tree for troubleshooting common issues during the recrystallization of this compound.

References

Improving crystal formation in 1-Tetradecanol recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve crystal formation in 1-tetradecanol (B3432657) (also known as myristyl alcohol) recrystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of this compound.

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
No crystals form after cooling. 1. Supersaturation: The solution is supersaturated, a state where the concentration of this compound is higher than its normal solubility limit, but crystal nucleation has not initiated. 2. Too much solvent: An excessive amount of solvent was used, preventing the solution from reaching the necessary saturation point for crystallization upon cooling.[1] 3. Cooling too rapidly: Fast cooling can sometimes inhibit the formation of stable crystal nuclei.Induce Crystallization:Seeding: Add a few small crystals of pure this compound to the solution to provide nucleation sites. • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level to create nucleation points.[1] Reduce Solvent Volume: • Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again. Optimize Cooling: • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The recrystallization results in an oil instead of crystals ("oiling out"). 1. High degree of supersaturation: The concentration of this compound is too high. 2. Cooling rate is too fast: Rapid cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice. 3. Melting point depression: The melting point of this compound (35-39 °C) is close to the temperature of the saturated solution, especially if impurities are present which can lower the melting point.Reheat and Dilute: Reheat the solution until the oil dissolves completely and add a small amount of additional hot solvent to reduce the supersaturation. • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystals over oil. • Use a Seed Crystal: Introduce a seed crystal at a higher temperature to encourage crystallization before the solution cools to the point of oiling out. • Change Solvent: Consider a solvent with a lower boiling point.
The yield of recrystallized this compound is very low. 1. Too much solvent used: A significant portion of the this compound remains dissolved in the mother liquor.[1] 2. Incomplete crystallization: The solution was not cooled to a low enough temperature or for a sufficient amount of time. 3. Premature filtration: The crystals were filtered before crystallization was complete. 4. Washing with warm solvent: Using a solvent that is not ice-cold to wash the crystals can redissolve some of the product.[1]Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the this compound. • Maximize Cooling: After initial crystallization at room temperature, cool the flask in an ice bath for at least 20-30 minutes. • Recover a Second Crop: Concentrate the mother liquor by evaporation and cool it again to obtain a second batch of crystals. • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The recrystallized product is still impure. 1. Inappropriate solvent choice: The chosen solvent may dissolve the impurity as well as the this compound, or the impurity may have similar solubility characteristics. 2. Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice.Solvent Selection: Perform small-scale solvent screening to find a solvent that has a high solubility for this compound at high temperatures and low solubility at low temperatures, while the impurity is either insoluble at high temperatures or very soluble at low temperatures. • Slow Down Crystallization: Ensure a slow cooling rate to allow for the selective incorporation of this compound into the growing crystals.

Data Presentation

Solvent Selection for this compound Recrystallization

The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature.[2] Below is a qualitative summary of suitable solvents. For precise applications, it is highly recommended to experimentally determine the quantitative solubility.

Solvent Boiling Point (°C) Solubility of this compound (Qualitative) Notes
Ethanol (B145695) 78Hot: Very Soluble Cold: Slightly Soluble[3][4]An excellent choice due to the significant difference in solubility at different temperatures.
Acetone 56Hot: Very Soluble Cold: Soluble[5]A good option, particularly for removing non-polar impurities. Its low boiling point facilitates easy removal from the final product.
Methanol 65Hot: Soluble Cold: Slightly SolubleA viable alternative, though a preliminary solubility test is advised to confirm a sufficient solubility differential.
Water 100Practically Insoluble [3][4]Unsuitable as a primary solvent but can be used as an anti-solvent in a mixed-solvent system (e.g., with ethanol).

Note: The terms "soluble," "slightly soluble," etc., are qualitative. Quantitative determination of solubility (e.g., in g/100 mL) at specific temperatures is crucial for process optimization.

Effect of Cooling Rate on Crystal Characteristics

Slower cooling rates generally promote the formation of larger and purer crystals by allowing sufficient time for molecules to orient and integrate into the crystal lattice.[6][7]

Cooling Rate Typical Crystal Size Purity Yield
Slow (e.g., insulated flask, slow ambient cooling)Larger, well-defined crystalsHigherGenerally higher due to more complete crystallization
Moderate (e.g., ambient cooling on a benchtop)Medium-sized crystalsGoodGood
Fast (e.g., direct immersion in an ice bath)Small, needle-like or powdered crystalsLower (potential for impurity inclusion)May be lower if crystallization is incomplete or filtration is difficult

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a standard procedure for purifying this compound using a single solvent such as ethanol or acetone.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, 95%)

  • Erlenmeyer flasks (2)

  • Heating source (e.g., hot plate)

  • Boiling chips

  • Watch glass

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a few boiling chips. In a separate flask, heat the recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the flask containing the this compound to completely dissolve it. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a glass funnel and fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution containing the dissolved this compound into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper for vacuum filtration. Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

  • Washing: Turn on the vacuum and pour the crystallized solution into the Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a pre-weighed watch glass and let them air dry or place them in a desiccator.

Mandatory Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool_solution Slow Cooling to Room Temperature dissolve->cool_solution No insoluble impurities hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure this compound Crystals dry_crystals->end_product

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting Logic for No Crystal Formation

No_Crystals_Troubleshooting start Issue: No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation induce_crystallization Induce Crystallization (Seed or Scratch) check_saturation->induce_crystallization Yes check_solvent Was too much solvent used? check_saturation->check_solvent No success Crystals Form induce_crystallization->success reduce_solvent Reduce Solvent Volume (Evaporate) check_solvent->reduce_solvent Yes re_cool Re-cool Solution check_solvent->re_cool No reduce_solvent->re_cool re_cool->success

Caption: A troubleshooting guide for when no crystals form during recrystallization.

References

Proper storage and handling of 1-Tetradecanol to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Tetradecanol

Welcome to the Technical Support Center for this compound (Myristyl Alcohol). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[1] It is also advisable to protect the compound from light by storing it in the dark or using an amber-colored vial, as light can accelerate oxidation.[1]

Q2: What is the expected shelf life of this compound?

A2: Under proper storage conditions as outlined above, this compound has an expected shelf life of approximately 60 months.[1] However, this can be influenced by the specific storage environment and how frequently the container is opened. For material stored long-term, periodic purity checks are recommended.[1]

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4] Contact with these substances can lead to chemical reactions that may compromise the stability and purity of the material.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes safety glasses or chemical goggles, chemical-impermeable gloves, and a lab coat or other protective clothing.[5][6] If there is a risk of generating dust, a particulate respirator should be used.[5][6]

Q5: Is this compound considered hazardous?

A5: Yes, this compound is considered a hazardous substance.[3][4] It is known to cause serious eye irritation and may cause moderate skin irritation after prolonged or repeated contact.[2][4][7] It is also very toxic to aquatic life with long-lasting effects.[4][5][7]

Troubleshooting Guide

Q1: My this compound, which is normally a white waxy solid, appears discolored or has an unusual odor. What could be the cause?

A1: While visual signs of degradation are often not apparent, a significant change in color or the presence of a rancid odor could indicate oxidation or contamination.[1] The primary degradation products of this compound are tetradecanal (B130844) and tetradecanoic acid. The most reliable way to confirm degradation is through analytical testing, such as Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q2: I am observing unexpected results or batch-to-batch inconsistency in my experiments. Could the purity of this compound be the issue?

A2: Yes, variability in the purity of this compound is a common cause of inconsistent experimental outcomes.[8] Commercial grade this compound may contain other fatty alcohols, such as lauryl (C12) and cetyl (C16) alcohol, which can affect its physical and chemical properties.[8] It is highly recommended to analyze the purity of each new batch before use to ensure consistency.[8]

Q3: My this compound has solidified in the container and is difficult to dispense. What is the best way to handle this?

A3: this compound is a waxy solid at room temperature with a melting point of around 38°C (100.4°F).[4] To handle solidified material, the container can be warmed gently in a water bath to a temperature slightly above its melting point. Avoid excessive or prolonged heating, as high temperatures, especially in the presence of oxygen, can promote degradation.[9]

Q4: My Gas Chromatography (GC) analysis of this compound shows peak tailing. What could be the problem?

A4: Peak tailing in the GC analysis of this compound can be caused by the interaction of the polar alcohol group with the GC column or contamination within the GC system.[9] To resolve this, ensure your GC inlet and column are clean and well-maintained. You may also consider derivatizing the alcohol to a less polar form, such as a trimethylsilyl (B98337) (TMS) ether, before analysis to improve the peak shape.[9]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Appearance White crystalline powder or waxy solid[4]
Molecular Formula C₁₄H₃₀O[4]
Molecular Weight 214.39 g/mol [4]
Melting Point 38 °C (100.4 °F)[4]
Boiling Point >260 °C (>500 °F)[4]
Flash Point 148 °C (298.4 °F) - closed cup[4]
Density 0.823 g/cm³ at 25°C[4]
Water Solubility Insoluble[4]
Recommended Storage 2-8°C (Long-term)[1]
Shelf Life ~60 months (with proper storage)[1]

Experimental Protocols

Protocol: Purity and Stability Analysis of this compound by Gas Chromatography (GC-MS)

Objective: To quantify the purity of this compound and identify potential degradation products, such as tetradecanal and tetradecanoic acid, using GC-MS.

Materials:

  • This compound sample

  • Solvent (e.g., chloroform, hexane)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • GC column suitable for fatty alcohol analysis (e.g., HP-5ms or equivalent)

  • Vials and micropipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., chloroform) in a vial to a final concentration of approximately 1 mg/mL.

  • Derivatization:

    • To 100 µL of the sample solution, add 100 µL of the silylating agent (BSTFA with 1% TMCS).[10]

    • Tightly cap the vial and heat it at 60°C for 30 minutes to ensure the derivatization is complete.[10]

    • Allow the sample to cool to room temperature before injection into the GC-MS system.

  • GC-MS Instrument Conditions (Example):

    • Injector Temperature: 280°C

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.[10]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1[10]

    • Detector (MS): Scan mode to identify unknown peaks.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Analyze the chromatogram for the presence of other peaks, which may correspond to impurities or degradation products.

    • Compare the mass spectra of any additional peaks to a library to identify them (e.g., derivatized tetradecanal and tetradecanoic acid).

    • Calculate the purity of this compound based on the peak area percentage.

Visualizations

G cluster_storage Storage cluster_handling Handling storage_conditions Store in cool, dry, well-ventilated area sealed_container Keep container tightly sealed storage_conditions->sealed_container wear_ppe Wear appropriate PPE (gloves, safety glasses) protect_light Protect from light (use amber vial) sealed_container->protect_light refrigerate Refrigerate at 2-8°C for long-term storage protect_light->refrigerate avoid_incompatibles Avoid contact with incompatible materials wear_ppe->avoid_incompatibles use Use in Experiment wear_ppe->use minimize_dust Minimize dust generation avoid_incompatibles->minimize_dust avoid_incompatibles->use gentle_heating Use gentle warming to melt solidified material minimize_dust->gentle_heating minimize_dust->use gentle_heating->use receive Receive this compound receive->storage_conditions dispose Dispose of waste properly use->dispose

Caption: Workflow for proper storage and handling of this compound.

G start Suspected stability issue (e.g., inconsistent results, visual change) check_storage Review storage conditions (temp, light, sealed?) start->check_storage check_age Check age of material (>60 months?) check_storage->check_age analytical_test Perform analytical test (e.g., GC-MS) check_age->analytical_test degraded Degradation confirmed (e.g., presence of tetradecanal/acid) analytical_test->degraded discard Discard material and obtain new batch degraded->discard Yes ok_to_use Material is stable and suitable for use degraded->ok_to_use No investigate_other Investigate other experimental factors use_caution Use with caution or purify if possible ok_to_use->investigate_other

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Managing Lot-to-Lot Variability of Commercial 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the inherent lot-to-lot variability of commercial 1-Tetradecanol (Myristyl Alcohol). Consistent quality of raw materials is critical for reproducible experimental outcomes and the development of safe and effective pharmaceutical products.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and manage variability between different lots of this compound.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability in this compound and why is it a concern?

A1: Lot-to-lot variability refers to the differences in purity, impurity profile, and physical properties between different manufacturing batches of this compound.[1] These variations can arise from differences in raw material sources, manufacturing processes, and storage conditions.[1] For researchers and drug developers, this variability can lead to inconsistent experimental results, affect formulation stability, and potentially impact the safety and efficacy of the final product.[2][3]

Q2: What are the most common impurities found in commercial this compound?

A2: The most common impurities in this compound are other saturated fatty alcohols with different chain lengths, due to its production from natural sources like coconut or palm kernel oil.[4] These typically include:

  • 1-Dodecanol (Lauryl Alcohol, C12)

  • 1-Hexadecanol (Cetyl Alcohol, C16)

  • 1-Octadecanol (Stearyl Alcohol, C18)[4]

Additionally, oxidation during storage can lead to the formation of tetradecanal (B130844) and tetradecanoic acid.[5]

Q3: How can I assess the purity of a new lot of this compound?

A3: The most common and effective method for quantifying the purity of this compound and identifying volatile impurities is Gas Chromatography with Flame Ionization Detection (GC-FID).[4][6] Other complementary techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification of unknown impurities.[7]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and range, which can be affected by impurities.[4][8]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the hydroxyl group and the long alkyl chain.[4]

Q4: What are the signs of this compound degradation?

A4: While visual signs of degradation are not always apparent, oxidation can lead to a change in the material's odor.[5] The most reliable method to detect degradation is through analytical techniques like GC-MS, which can identify and quantify oxidation products such as tetradecanal and tetradecanoic acid.[5]

Q5: How should I store this compound to minimize degradation?

A5: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5] For long-term storage, refrigeration at 2-8°C is recommended.[5] To prevent oxidation, especially after opening, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.[5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • Variability in cell viability, proliferation, or other measured endpoints between experiments using different lots of this compound.

  • Unexpected cytotoxicity.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Presence of Cytotoxic Impurities 1. Analyze Purity: Use GC-MS to analyze the impurity profile of each lot. Compare the chromatograms to identify any unique or elevated impurity peaks in the problematic lot. 2. Perform Dose-Response: Conduct a dose-response experiment with each lot to determine if the cytotoxic threshold varies. 3. Qualify New Lots: Before use in critical experiments, test each new lot in a small-scale, non-critical assay to confirm consistent biological response.
Variability in Active Concentration 1. Verify Purity: A lower purity in one lot will result in a lower effective concentration of this compound. Use GC-FID to accurately quantify the purity of each lot. 2. Adjust Concentration: Adjust the weighed amount of this compound based on the purity value to ensure the final concentration is consistent between lots.
Precipitation in Culture Media 1. Check Solubility: Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. Pre-warm Media: Always add the this compound stock solution to culture media that has been pre-warmed to 37°C.[9] 3. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is low and consistent across experiments, as it can affect solubility and be cytotoxic.[10]
Issue 2: Formulation Instability (e.g., Creams, Emulsions, Nanoparticles)

Symptoms:

  • Grainy texture, white specks, or phase separation in a cream or lotion.[11]

  • Changes in viscosity or solidification of the formulation.[11]

  • Aggregation or changes in particle size of nanoparticles over time.[12]

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Crystallization of this compound 1. Analyze Thermal Properties: Use Differential Scanning Calorimetry (DSC) to compare the melting point and crystallization behavior of different lots. Impurities can affect these properties. 2. Control Cooling Rate: Implement a controlled and consistent cooling rate during formulation manufacturing. Rapid cooling can sometimes lead to less stable crystal forms.[11] 3. Adjust Formulation: Consider adding co-solvents or crystallization-inhibiting polymers to your formulation.[11]
Different Impurity Profiles Affecting Emulsion Stability 1. Characterize Lots: Use GC-FID to compare the fatty alcohol composition of different lots. Shorter or longer chain alcohols can impact the hydrophilic-lipophilic balance (HLB) of the system. 2. Optimize Emulsifier: You may need to adjust the type or concentration of your emulsifier to accommodate the specific impurity profile of a new lot.
Polymorphic Transitions in Solid Lipid Nanoparticles 1. Assess Long-Term Stability: Monitor nanoparticle size and polydispersity index (PDI) over time at the intended storage temperature.[12] 2. DSC Analysis: Use DSC to investigate the crystalline structure of the this compound in your nanoparticles. Transitions to more stable polymorphs can lead to aggregation.[12] 3. Consider Lipid Mixtures: Using a blend of lipids can sometimes inhibit polymorphic transitions and improve long-term stability.[12]

Data Presentation

Table 1: Hypothetical Comparison of Three Commercial Lots of this compound

This table illustrates the potential variability that can be observed between different lots.

ParameterSpecificationLot ALot BLot C
Appearance White solidConformsConformsConforms
Purity (by GC, Area %) ≥ 98.0%99.2%98.1%99.5%
Melting Point (°C) 36 - 39 °C37.5 - 38.5 °C36.2 - 37.8 °C38.0 - 38.8 °C
1-Dodecanol (C12, Area %) ≤ 0.5%0.2%0.8%0.1%
1-Hexadecanol (C16, Area %) ≤ 1.0%0.5%1.1%0.3%
Water Content (%) ≤ 0.1%0.05%0.08%0.04%

Note: Lots B contains out-of-specification levels of C12 and C16 alcohols, which could impact its performance.

Table 2: Physical Properties of Common Fatty Alcohol Impurities

Understanding the properties of potential impurities can help predict their impact on a formulation.

Property1-Dodecanol (C12)This compound (C14)1-Hexadecanol (C16)1-Octadecanol (C18)
INCI Name Lauryl AlcoholMyristyl AlcoholCetyl AlcoholStearyl Alcohol
Melting Point (°C) 24384959
Consistency at Room Temp. Waxy solidWaxy solidWaxy solidWaxy solid
Thickening Power LowerModerateGoodHigh
Emulsion Stability FairGoodVery GoodExcellent

Data compiled from[4].

Experimental Protocols

Protocol 1: Purity and Impurity Profile Analysis by Gas Chromatography (GC-FID)

Objective: To quantify the purity of this compound and identify and quantify related fatty alcohol impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

Reagents:

  • This compound sample

  • Reference standards for 1-Dodecanol, 1-Hexadecanol, and 1-Octadecanol

  • Solvent: Isopropanol or Chloroform[6]

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the reference standards and a mixed standard solution in the chosen solvent.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound lot sample and dissolve it in 10 mL of the solvent.[6]

  • GC-FID Instrument Conditions:

    • Injector Temperature: 250°C[6]

    • Detector Temperature: 300°C[6]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[6]

    • Injection Volume: 1 µL[6]

  • Data Analysis:

    • Inject the mixed standard solution to determine the retention times of each fatty alcohol.

    • Inject the sample solution.

    • Calculate the percentage purity of this compound using the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100.[4]

    • Quantify impurities by comparing their peak areas to the corresponding peaks in the standard solution.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and melting range of a this compound lot as an indicator of purity.

Instrumentation:

  • Calibrated Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.[8]

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 60°C).[11]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak representing the melting of the sample.

    • Determine the onset temperature and the peak temperature of the melting endotherm. The range between the onset and the completion of melting is the melting range.

    • A broad melting range or a depressed melting point compared to a reference standard can indicate the presence of impurities.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Analytical Characterization cluster_2 Decision cluster_3 Action new_lot Receive New Lot of This compound coa Review Certificate of Analysis (CoA) new_lot->coa visual Visual Inspection coa->visual gc GC-FID/MS Analysis (Purity & Impurities) visual->gc dsc DSC Analysis (Melting Point) visual->dsc ftir FT-IR Analysis (Identity) visual->ftir decision Meets Specifications? gc->decision dsc->decision ftir->decision accept Accept Lot for Use decision->accept Yes reject Reject Lot & Contact Supplier decision->reject No

Caption: Workflow for assessing this compound lot-to-lot variability.

signaling_pathway cluster_0 Hypothetical Impact of Impurity ligand External Stimulus (e.g., Cytokine) receptor Cell Surface Receptor ligand->receptor pathway Signaling Cascade (e.g., Kinase activation) receptor->pathway transcription_factor Transcription Factor Activation (e.g., NF-κB) pathway->transcription_factor gene_expression Gene Expression (e.g., Pro-inflammatory genes) transcription_factor->gene_expression response Cellular Response (e.g., Inflammation) gene_expression->response impurity Lot Impurity (e.g., C12 Alcohol) impurity->pathway Inhibition or Alteration

References

Technical Support Center: Troubleshooting Inconsistent Results in 1-Tetradecanol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Tetradecanol (also known as myristyl alcohol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the reliability and reproducibility of your results.

FAQs & Troubleshooting Guides

This section addresses prevalent issues that can lead to inconsistent experimental outcomes with this compound.

Issue 1: Variability Between Batches

Q1: We are observing different results between different batches of this compound. What could be the cause?

A1: Inconsistent results between batches of this compound often stem from variations in purity or degradation due to different storage histories.[1] Commercial grades of this compound can contain varying levels of other fatty alcohols, most commonly 1-Dodecanol (C12) and 1-Hexadecanol (C16), which can affect its physical and chemical properties.[2][3]

Troubleshooting Steps:

  • Request and Compare Certificates of Analysis (CoA): Obtain the CoA for each batch to compare their initial purity specifications.[1]

  • Standardize Purity Analysis: Perform a side-by-side purity analysis of all batches using a standardized method like Gas Chromatography-Flame Ionization Detection (GC-FID).[1]

  • Ensure Uniform Storage: Store all batches under identical, optimal conditions: in a cool, dry, well-ventilated area, with containers tightly sealed to protect from air and moisture.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]

Issue 2: Solubility and Precipitation Problems

Q2: My this compound is not dissolving properly in aqueous solutions and is forming clumps. What should I do?

A2: this compound is a waxy solid with very low water solubility (approximately 0.191 mg/L at 25°C) due to its long, nonpolar carbon chain.[4] This inherent hydrophobicity is a common cause of dissolution problems.

Troubleshooting Steps:

  • Increase Temperature: Gently warming the solution can help melt the this compound (melting point: ~37-39°C) and increase its dissolution rate.[4][5] However, be aware that it may precipitate again upon cooling.[4]

  • Use a Co-solvent: Employ a water-miscible organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to first dissolve the this compound before adding it to the aqueous medium.[4][5]

  • Incorporate a Surfactant: Surfactants can form micelles to encapsulate and disperse this compound in the aqueous phase.[4]

  • Reduce Particle Size: Grinding the this compound powder to a smaller particle size increases the surface area for solvation.[4]

Q3: I dissolved this compound in ethanol, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This phenomenon, known as "crashing out," occurs because the addition of water increases the polarity of the solvent mixture, reducing the solubility of the nonpolar this compound.[4]

Troubleshooting Steps:

  • Optimize Co-solvent Ratio: Empirically determine the optimal ratio of your organic solvent to aqueous medium that maintains the desired concentration of this compound in solution.[4]

  • Final Solvent Concentration: For cell culture, ensure the final concentration of solvents like DMSO does not exceed levels toxic to the cells (typically <0.5% v/v for most cell lines).[6] Always include a vehicle control in your experiments.[6]

Issue 3: Degradation and Purity Concerns

Q4: I suspect my this compound has degraded. What are the signs and how can I confirm it?

A4: The primary degradation pathway for this compound is oxidation, which can occur with exposure to air, light, and high temperatures, forming impurities like tetradecanal (B130844) and tetradecanoic acid.[1][7] These impurities can alter the compound's properties and affect experimental outcomes.[1]

Signs of Degradation:

  • Analytical Detection: The most reliable method to detect degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify oxidation products.[1]

  • Physical Changes: While often not visually apparent, severe degradation might lead to discoloration or a change in odor.[1]

  • Inconsistent Results: Unexplained variability or non-reproducible results are strong indicators of potential degradation.[7]

Preventative Measures:

  • Proper Storage: Store in a tightly sealed container in a cool, dark, and dry place.[1] Purging the container with an inert gas like argon or nitrogen before sealing can also help.[1]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8]

  • Use Fresh Solutions: Prepare solutions fresh for each experiment to minimize the risk of degradation over time.[7]

Data Presentation: Properties of this compound

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₄H₃₀O[9][10]
Molecular Weight214.39 g/mol [10][11]
Melting Point35-39 °C[12]
Boiling Point289 °C[12]
Density0.823 g/mL at 25 °C[12]
Water Solubility1.91 x 10⁻¹ mg/L at 25 °C[11]
logP6.03[11]

Table 2: Solubility in Organic Solvents

SolventQualitative SolubilityReference(s)
EthanolSoluble / Slightly Soluble[4][9][13]
Diethyl EtherSoluble[4][9][13]
AcetoneVery Soluble[13]
BenzeneVery Soluble[13]
ChloroformVery Soluble[13]
Dimethyl Sulfoxide (DMSO)Soluble at 50-100 mg/mL[6]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the purity of this compound and identify the presence of common impurities like C12 and C16 alcohols.[3]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent like hexane (B92381) or dichloromethane.

  • GC-FID System and Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Injection:

    • Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to 1-Dodecanol, this compound, and 1-Hexadecanol based on their retention times (which increase with chain length).

    • Calculate the area percent of each peak to determine the purity of the this compound and the percentage of impurities.

Protocol 2: Preparation of a this compound Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of this compound for use in cell-based assays.[6]

Methodology:

  • Solvent Selection:

    • Choose a cell culture compatible solvent. Sterile-filtered DMSO is a common choice due to its high solvating power for hydrophobic compounds.[5][6]

  • Stock Solution Preparation (e.g., 50 mg/mL in DMSO):

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound into a sterile conical tube.

    • Add the appropriate volume of sterile DMSO to achieve the target concentration.

    • Gently warm the solution to 37°C and vortex until the this compound is completely dissolved.[5]

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[6][7]

  • Working Solution Preparation:

    • When ready to use, thaw an aliquot and dilute it in cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic level for your specific cell line (e.g., <0.5%).[6]

Visualizations

Workflow for Troubleshooting Inconsistent Experimental Results

G cluster_purity Purity Issues cluster_solubility Solubility Issues cluster_degradation Degradation Issues start Inconsistent Experimental Results check_purity Check Purity of this compound Batches start->check_purity check_solubility Investigate Solubility & Precipitation start->check_solubility check_degradation Assess for Degradation start->check_degradation compare_coa Compare CoA check_purity->compare_coa optimize_temp Optimize Temperature check_solubility->optimize_temp use_cosolvent Use Co-solvents check_solubility->use_cosolvent add_surfactant Add Surfactants check_solubility->add_surfactant analytical_check GC-MS for Impurities check_degradation->analytical_check gc_analysis Perform GC-FID Analysis compare_coa->gc_analysis standardize_storage Standardize Storage gc_analysis->standardize_storage end Consistent & Reproducible Results standardize_storage->end use_cosolvent->end review_storage Review Storage Conditions analytical_check->review_storage fresh_solutions Prepare Fresh Solutions review_storage->fresh_solutions fresh_solutions->end

Caption: A logical workflow for diagnosing and resolving inconsistent experimental results with this compound.

Signaling Pathway: this compound and NF-κB Inhibition

This compound has been shown to possess anti-inflammatory properties, partly through the modulation of the NF-κB signaling pathway.[10]

NFkB_Pathway tetradecanol This compound ikb_kinase IκB Kinase tetradecanol->ikb_kinase Inhibits ikba IκBα ikb_kinase->ikba Phosphorylates nfkb_ikba_complex NF-κB-IκBα Complex (Inactive) ikb_kinase->nfkb_ikba_complex Leads to IκBα Degradation ikba->nfkb_ikba_complex Sequesters NF-κB in Cytoplasm nfkb NF-κB nfkb->nfkb_ikba_complex nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikba_complex->nfkb Releases Active NF-κB inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Activates

Caption: Diagram illustrating the inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Tetradecanol and Other Fatty Alcohols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 2, 2025

This guide provides a comprehensive comparison of 1-Tetradecanol (myristyl alcohol) with other long-chain fatty alcohols, offering an objective analysis for researchers, scientists, and drug development professionals. Fatty alcohols are high-molecular-weight, straight-chain primary alcohols derived from natural fats and oils.[1] They are widely used in pharmaceutical and cosmetic formulations as emollients, emulsifiers, thickeners, and chemical penetration enhancers.[2][3][4] this compound, a saturated fatty alcohol with a 14-carbon chain, is a versatile compound with applications ranging from cosmetic creams to advanced drug delivery systems.[5][6] This analysis is supported by experimental data to evaluate its performance against other common fatty alcohols.

Physicochemical Properties: A Foundation for Formulation

The physicochemical properties of fatty alcohols, such as melting point, solubility, and lipophilicity (LogP), are critical determinants of their function in a formulation. These properties are heavily influenced by the length of the carbon chain. This compound is a white, waxy solid at room temperature, practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[5][7]

Table 1: Comparative Physicochemical Properties of Saturated Fatty Alcohols

Property 1-Dodecanol (Lauryl Alcohol) This compound (Myristyl Alcohol) 1-Hexadecanol (Cetyl Alcohol) 1-Octadecanol (Stearyl Alcohol)
Molecular Formula C₁₂H₂₆O C₁₄H₃₀O C₁₆H₃₄O C₁₈H₃₈O
Molar Mass 186.34 g/mol 214.39 g/mol 242.44 g/mol 270.49 g/mol
Appearance Colorless solid White waxy solid[5] Waxy white solid/flakes White waxy solid
Melting Point 24 °C 35-39 °C 49.3 °C 59.6 °C
Boiling Point 259 °C 289 °C 344 °C 361 °C
Density 0.831 g/cm³ 0.823 g/mL (at 25 °C) 0.818 g/cm³ 0.812 g/cm³
Water Solubility 0.004 g/L 0.00013 g/L (at 23°C)[7] Insoluble Insoluble
LogP (Kow) 5.13 6.03[8] 6.7 7.4

Note: Values are compiled from various chemical databases and may vary slightly depending on the source and experimental conditions.

Performance as a Skin Penetration Enhancer

A primary application for fatty alcohols in drug development is to enhance the permeation of therapeutic agents through the skin's formidable barrier, the stratum corneum.[9][10] They achieve this by reversibly disrupting the highly ordered lipid structure of this layer.[9][11]

The efficacy of saturated fatty alcohols as penetration enhancers often exhibits a parabolic relationship with their carbon chain length; there is an optimal chain length for maximum effect, which can be drug-dependent.[11][12] For the model drug melatonin (B1676174), studies have shown that decanol (B1663958) (C10) provides the highest permeation enhancement, with efficacy decreasing for both shorter and longer chain alcohols.[11][13]

Table 2: In Vitro Permeation of Melatonin across Hairless Rat Skin with Various Fatty Alcohols

Fatty Alcohol (5% w/v) Carbon Chain Length Mean Flux of Melatonin (µg/cm²/h) ± SD Enhancement Ratio*
Control (Vehicle) - 0.85 ± 0.12 1.00
Octanol 8 4.12 ± 0.55 4.85
Nonanol 9 4.98 ± 0.63 5.86
Decanol 10 6.25 ± 0.89 7.35
Undecanol 11 5.43 ± 0.71 6.39
Lauryl Alcohol (C12) 12 4.76 ± 0.68 5.60
Tridecanol 13 3.11 ± 0.42 3.66
This compound (Myristyl Alcohol) 14 2.54 ± 0.38 2.99

Data is based on the findings of Kanikkannan et al. (2001)[13]. The Enhancement Ratio is the ratio of drug flux with the enhancer to the flux of the control.

As the data indicates, this compound enhances the permeation of melatonin by approximately three-fold compared to the control.[13] However, it is less effective than shorter-chain alcohols like decanol for this specific drug.[13] It is critical to balance enhancement efficacy with potential skin irritation, as some of the more potent short-chain enhancers can also cause greater irritation.[11][12] this compound's lower enhancement effect may be coupled with a more favorable irritation profile in some formulations.[12]

cluster_SC Stratum Corneum (SC) - 'Brick and Mortar' Barrier cluster_Action Mechanism of Action cluster_Result Result Corneocyte1 Corneocyte (Brick) LipidMatrix Ordered Lipid Matrix (Mortar) Corneocyte2 Corneocyte (Brick) Disruption Disruption of Lipid Packing & Increased Fluidity LipidMatrix->Disruption FattyAlcohol This compound (Fatty Alcohol) FattyAlcohol->LipidMatrix Intercalates EnhancedPermeation Enhanced Drug Permeation Across SC Disruption->EnhancedPermeation Results in Drug Therapeutic Drug Drug->LipidMatrix Limited Permeation Drug->Disruption Increased Partitioning & Diffusivity

Mechanism of fatty alcohol skin penetration enhancement.

Biological Activity: Anti-Inflammatory Effects

Beyond its role in formulations, this compound has demonstrated biological activity, including anti-inflammatory properties.[14][15] Research suggests that it can modulate inflammatory responses, potentially through the inhibition of key signaling pathways like the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[6][15] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines.[6] This activity is a promising area for therapeutic development, particularly in localized inflammatory conditions like periodontitis.[14][16]

NF_kB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex Activation TLR4->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_Release NF-κB Released IkBa_d->NFkB_Release NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-8) NFkB_Translocation->Gene_Transcription Tetradecanol This compound Tetradecanol->IKK Inhibits Cytoplasm Cytoplasm Nucleus Nucleus

Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the efficacy of penetration enhancers like this compound.[13]

1. Skin Membrane Preparation:

  • Excise full-thickness skin from a suitable model (e.g., hairless rat, porcine ear, or human cadaver).[4][13]

  • Remove subcutaneous fat and tissue. The skin can be used as a full-thickness membrane or dermatomed to a specific thickness.

  • Mount the skin membrane on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

2. Formulation Preparation:

  • Prepare the vehicle (e.g., water/ethanol mixture) with and without the fatty alcohol enhancer (e.g., 5% w/v this compound).

  • Prepare a saturated or known concentration solution of the model drug (e.g., melatonin) in each formulation.[12]

3. Experimental Setup:

  • Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline) that ensures sink conditions.

  • Maintain the temperature at 32°C to mimic skin surface temperature. Continuously stir the receptor medium.[13]

  • Apply the drug formulation to the donor compartment.

4. Sampling and Analysis:

  • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace the volume with fresh medium.[13]

  • Analyze the drug concentration in the samples using a validated method, such as High-Performance Liquid Chromatography (HPLC).[13]

5. Data Calculation:

  • Calculate the cumulative amount of drug permeated per unit area over time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation.

Protocol 2: Analysis of Fatty Alcohols by Gas Chromatography (GC)

This workflow outlines the analysis of fatty alcohols in a given sample matrix.

GC_Workflow Start Start: Sample Matrix Saponification 1. Saponification (if esterified) - Ethanolic KOH - Heat (e.g., 60°C) Start->Saponification Extraction 2. Extraction - Extract unsaponifiables with non-polar solvent (e.g., petroleum ether) Saponification->Extraction Derivatization 3. Derivatization - Convert -OH to TMS ether - e.g., with BSTFA Extraction->Derivatization GC_Injection 4. GC Injection - Inject derivatized sample Derivatization->GC_Injection Separation 5. Separation - Capillary Column (e.g., CP-Sil 8 CB) GC_Injection->Separation Detection 6. Detection & Analysis - FID or MS Detector - Quantify against standards Separation->Detection End End: Data Report Detection->End

Experimental workflow for the analysis of fatty alcohols.

Toxicity and Safety Profile

Fatty alcohols are generally considered to have low toxicity. This compound exhibits very low acute toxicity, with a reported oral LD50 in rats of >5000 mg/kg.[5] However, prolonged or repeated skin contact may cause irritation.[17] While short-chain fatty alcohols can be eye irritants, longer-chain alcohols like this compound are considered less irritating.[1]

Table 3: Comparative Safety and Toxicity Data

Fatty Alcohol Acute Oral Toxicity (LD50, rat) Skin Irritation Eye Irritation
1-Dodecanol >10,000 mg/kg Irritant Severe Irritant
This compound >5,000 mg/kg[5] Moderate irritant upon prolonged contact[17] Mild irritant[17]
1-Hexadecanol >5,000 mg/kg Mild Irritant Mild Irritant
1-Octadecanol >5,000 mg/kg Mild Irritant Non-irritant

Toxicity data is compiled from various safety data sheets and toxicological databases. Classifications can vary based on concentration and exposure duration.

Conclusion

This compound is a multifaceted fatty alcohol with well-established roles in pharmaceutical and cosmetic formulations. Its performance as a skin penetration enhancer is moderate, proving less potent than shorter-chain alcohols for certain drugs but potentially offering a better safety profile with less irritation. The choice of an optimal fatty alcohol is a critical decision in formulation development, requiring a careful balance between permeation enhancement, potential for skin irritation, and the specific physicochemical properties of the drug molecule. Furthermore, the emerging evidence of this compound's anti-inflammatory activity presents an exciting avenue for future research into its potential as a therapeutic agent in its own right.

References

Cross-Validation of Analytical Techniques for 1-Tetradecanol Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and manufacturing, the purity of excipients and active pharmaceutical ingredients is paramount to ensuring the safety and efficacy of the final drug product. 1-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol widely used in topical and oral formulations. Its purity can significantly impact the stability, bioavailability, and safety of the final dosage form. This guide provides a comprehensive cross-validation of several analytical techniques for the purity assessment of this compound, offering a comparative analysis of their performance based on experimental data.

The primary analytical challenge in assessing the purity of this compound lies in accurately quantifying the main component while also identifying and quantifying any related impurities, such as other fatty alcohols (e.g., 1-Dodecanol, 1-Hexadecanol). This guide explores Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Differential Scanning Calorimetry (DSC) as key analytical techniques for this purpose. Fourier-Transform Infrared Spectroscopy (FTIR) is also discussed as a complementary method for identification.

Quantitative Data Presentation

A critical aspect of cross-validating analytical methods is the comparison of their performance characteristics. The following table summarizes key validation parameters for GC-FID, HPLC-UV with derivatization, and DSC for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)Differential Scanning Calorimetry (DSC)
Linearity (R²) > 0.999> 0.998N/A
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%N/A
Precision (%RSD) < 2.0%< 3.0%N/A
Limit of Detection (LOD) ~0.01%~0.05%Dependent on impurity type
Limit of Quantitation (LOQ) ~0.03%~0.15%Dependent on impurity type
Specificity High (good separation of related substances)Moderate to High (dependent on derivatization and column)Low (not specific for impurity identity)
Sample Throughput HighModerateLow

Experimental Workflows and Logical Relationships

The selection and validation of an appropriate analytical method for purity assessment follows a logical progression. The following diagram illustrates the general workflow for the cross-validation of analytical techniques for this compound purity assessment.

cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Cross-Validation & Comparison cluster_3 Phase 4: Method Implementation A Define Analytical Requirements (Purity, Impurity Profile) B Select Potential Techniques (GC, HPLC, DSC, FTIR) A->B C Develop & Optimize Methods B->C D Validate Individual Methods (Linearity, Accuracy, Precision, etc.) C->D E Analyze Reference Standard & Samples D->E F Analyze Same Lot of this compound with Validated Methods E->F G Compare Purity Results & Impurity Profiles F->G H Evaluate Method Performance (Specificity, Sensitivity, Robustness) G->H I Select Primary Method for Routine QC H->I J Define Secondary/Confirmatory Method I->J

Cross-validation workflow for this compound purity assessment.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique based on the specific requirements of the analysis.

rect_node rect_node start Start: Purity Assessment of this compound q1 Detailed Impurity Profiling Required? start->q1 q2 High Sensitivity Needed? q1->q2 No rect_node_gc GC-FID or GC-MS q1->rect_node_gc Yes q3 Rapid Screening Sufficient? q2->q3 No rect_node_hplc HPLC with Derivatization q2->rect_node_hplc Yes q4 Confirmation of Functional Groups? q3->q4 No rect_node_dsc DSC q3->rect_node_dsc Yes rect_node_ftir FTIR q4->rect_node_ftir Yes end End q4->end No rect_node_gc->end rect_node_hplc->end rect_node_dsc->end rect_node_ftir->end

Comparison of GC-MS and LC-MS/MS for 1-Tetradecanol detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS and LC-MS/MS for the Detection of 1-Tetradecanol in Biological Samples

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty alcohols like this compound (myristyl alcohol) in biological matrices is crucial for metabolic studies, drug formulation, and quality control.[1] this compound is a long-chain saturated fatty alcohol found in natural sources and used widely in cosmetics and as a chemical intermediate.[2][3] The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, including the nature of the sample, required sensitivity, and the overall objective of the study.[4][5]

This guide provides an objective comparison of GC-MS and LC-MS/MS for this compound detection, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid in selecting the most appropriate technique.

Data Presentation: A Comparative Overview

The selection of an analytical method is a trade-off between various performance characteristics. The following table summarizes the key differences between GC-MS and LC-MS/MS for this compound analysis.

FeatureGC-MS (Gas Chromatography-Mass Spectrometry)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Analyte Volatility Required . Analytes must be volatile and thermally stable.[4]Not Required . Suitable for a wide range of polar, non-polar, and thermally labile compounds.[6]
Derivatization Often necessary for polar compounds like this compound to increase volatility and improve peak shape.[7][8]Generally not required . Simplifies sample preparation.[4] Derivatization can be used to enhance sensitivity.[9]
Sensitivity High sensitivity for volatile and semi-volatile compounds.[6]Generally offers higher sensitivity, especially for larger biomolecules and in complex matrices.[4][5]
Sample Matrix Cleaner samples are preferred. Effective for blood, plasma, and tissues after extraction.[10][11]Highly effective for complex biological matrices like plasma, urine, and tissue homogenates.[5][12]
Instrumentation Cost Generally lower initial cost and maintenance.[6]Higher initial cost and more complex maintenance.[5]
Throughput Can be high with automation; derivatization adds time.High throughput is achievable, especially with simplified sample preparation.
Primary Applications Ideal for volatile organic compounds, fatty acids, and residual solvents.[13]Preferred for pharmaceuticals, peptides, lipids, and metabolomics.[13][14]

Experimental Workflows and Signaling Pathways

Visualizing the analytical process and the biological context of this compound is essential for a comprehensive understanding.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection DataAcq Data Acquisition Detection->DataAcq Quantification Quantification & Identification DataAcq->Quantification

GC-MS analysis workflow for this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Extraction Lipid Extraction (e.g., LLE or SPE) Precipitation->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Detection (MS/MS) Ionization->Detection DataAcq Data Acquisition (MRM) Detection->DataAcq Quantification Quantification & Identification DataAcq->Quantification Metabolic_Pathway Tetradecanol This compound Aldehyde Tetradecanal (Myristyl Aldehyde) Tetradecanol->Aldehyde Oxidation MyristicAcid Myristic Acid Aldehyde->MyristicAcid Oxidation BetaOxidation β-Oxidation Pathway MyristicAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA CitricAcidCycle Citric Acid Cycle (TCA Cycle) AcetylCoA->CitricAcidCycle

References

A Comparative Guide to the Efficacy of 1-Tetradecanol and Other Fatty Alcohols as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the surfactant efficacy of 1-tetradecanol (B3432657) (myristyl alcohol) against other common fatty alcohols, including 1-dodecanol (B7769020) (lauryl alcohol), 1-hexadecanol (B1195841) (cetyl alcohol), and 1-octadecanol (stearyl alcohol). The information presented is supported by available experimental data to aid in the selection of appropriate surfactants for various research and development applications, particularly in the fields of pharmaceuticals and cosmetics.

Fatty alcohols are amphiphilic molecules, possessing a hydrophilic hydroxyl head group and a hydrophobic alkyl chain. This structure allows them to adsorb at interfaces, such as air-water or oil-water, reducing surface or interfacial tension and acting as effective surfactants. Their performance as surfactants is significantly influenced by the length of the alkyl chain.

Comparative Analysis of Surfactant Properties

The efficacy of a surfactant is primarily evaluated based on its ability to reduce surface tension and form micelles, which is quantified by the critical micelle concentration (CMC). Generally, as the hydrophobic chain length of a fatty alcohol increases, its surface activity increases, leading to a lower CMC. This is because the longer nonpolar chain has a stronger driving force to be removed from the aqueous environment, thus favoring micelle formation at lower concentrations.

Longer-chain fatty alcohols, such as 1-hexadecanol and 1-octadecanol, are also known to be more effective in increasing the viscosity and stability of emulsions. This is attributed to their ability to form more structured and robust interfacial films and contribute to the formation of a lamellar gel network in the continuous phase of an emulsion.

Data Presentation

Fatty AlcoholChemical FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (M)Surface Tension at CMC (mN/m)
1-DodecanolC₁₂H₂₆O186.34Data not available in a directly comparable format~29.49 (at melting point)
This compoundC₁₄H₃₀O214.39Data not available in a directly comparable formatData not available
1-HexadecanolC₁₆H₃₄O242.440.14 (determined by absorbance and conductivity)~28.45 (at melting point)
1-OctadecanolC₁₈H₃₈O270.49Data not available in a directly comparable formatData not available

Note: The CMC value for 1-Hexadecanol is from a specific study and may not be directly comparable to other fatty alcohols under different experimental conditions. The surface tension values provided are at the melting point of the respective alcohols and not necessarily at their CMC in an aqueous solution. The lack of comprehensive, directly comparable data highlights a gap in the current literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the surfactant efficacy of fatty alcohols.

1. Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by observing the change in various physicochemical properties of a surfactant solution as a function of its concentration.

  • Surface Tension Method:

    • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

    • Apparatus: Tensiometer (Wilhelmy plate or Du Noüy ring method).

    • Procedure:

      • Prepare a stock solution of the fatty alcohol in a suitable solvent (e.g., water, potentially with a co-solvent for solubility).

      • Prepare a series of dilutions from the stock solution.

      • Measure the surface tension of each dilution, starting from the most dilute to minimize contamination.

      • Plot the surface tension versus the logarithm of the surfactant concentration. The CMC is the concentration at which the slope of the curve changes abruptly.

  • Conductivity Method (for ionic surfactants or systems with ionic impurities):

    • Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC. While fatty alcohols are non-ionic, this method can be used if they are derivatized into ionic surfactants (e.g., sulfates) or if ionic impurities are present.

    • Apparatus: Conductivity meter.

    • Procedure:

      • Prepare a series of dilutions of the surfactant solution.

      • Measure the conductivity of each solution.

      • Plot the conductivity versus the surfactant concentration. The CMC is identified at the point where the slope of the line changes.

2. Evaluation of Emulsion Stability

The ability of a fatty alcohol to stabilize an emulsion is a critical performance parameter.

  • Methodology:

    • Principle: Assess the physical stability of an oil-in-water (O/W) emulsion over time and under stress conditions (e.g., centrifugation, temperature cycling).

    • Apparatus: Homogenizer, microscope, particle size analyzer, centrifuge.

    • Procedure:

      • Prepare an O/W emulsion with a standardized formulation, incorporating the fatty alcohol of interest as a co-emulsifier.

      • Macroscopic Observation: Visually inspect the emulsion for signs of instability such as creaming, coalescence, or phase separation at regular intervals.

      • Microscopic Observation: Observe the emulsion under a microscope to assess droplet size and distribution.

      • Particle Size Analysis: Use a particle size analyzer to quantify the droplet size distribution immediately after preparation and over time. A stable emulsion will show minimal change in droplet size.

      • Accelerated Stability Testing:

        • Centrifugation: Centrifuge the emulsion at a specific speed for a set time. A stable emulsion will resist phase separation.

        • Freeze-Thaw Cycles: Subject the emulsion to alternating low and high temperatures to assess its stability under thermal stress.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_cmc CMC Determination cluster_emulsion Emulsion Stability Evaluation cluster_analysis Data Analysis & Comparison A Prepare Stock Solutions of Fatty Alcohols B Prepare Serial Dilutions A->B C Surface Tension Measurement (Tensiometer) B->C D Conductivity Measurement (Conductivity Meter) B->D E Prepare O/W Emulsions B->E I Plot Surface Tension vs. log(Conc) to find CMC C->I J Plot Conductivity vs. Conc. to find CMC D->J F Macroscopic & Microscopic Observation E->F G Particle Size Analysis E->G H Accelerated Stability Testing (Centrifugation, Freeze-Thaw) E->H L Assess Phase Separation F->L K Compare Droplet Size Distribution Over Time G->K H->L M Comparative Efficacy Analysis I->M J->M K->M L->M

Caption: Experimental workflow for comparing the surfactant efficacy of fatty alcohols.

Conclusion

The efficacy of fatty alcohols as surfactants is directly related to their alkyl chain length. While quantitative, directly comparable data for 1-dodecanol, this compound, 1-hexadecanol, and 1-octadecanol is sparse, the established trend indicates that longer-chain fatty alcohols exhibit lower CMCs and provide greater stability to emulsions. This compound, with its intermediate chain length, offers a balance of properties. The selection of a specific fatty alcohol will depend on the desired characteristics of the final formulation, such as viscosity and stability. Further experimental studies under standardized conditions are necessary to provide a more definitive quantitative comparison.

A Researcher's Guide to Assessing Lot-to-Lot Variability of Commercial 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency of raw materials is crucial for experimental reproducibility and the ultimate safety and efficacy of therapeutic products. 1-Tetradecanol, also known as myristyl alcohol, is a fatty alcohol widely used in cosmetics, pharmaceuticals, and research, often as an emollient, emulsion stabilizer, or a component in drug delivery systems.[1] While it may seem to be a simple compound, the lot-to-lot variability of commercially available this compound can introduce significant and often overlooked variables into experimental and manufacturing processes.[1] This guide provides a framework for assessing the lot-to-lot variability of commercial this compound, offering objective comparison methods and supporting experimental data.

Different commercial lots of this compound can vary in purity, impurity profile, and physical properties.[1] These variations can arise from differences in manufacturing processes, raw material sources, and storage conditions.[1] For instance, the presence of other fatty alcohols (e.g., 1-Dodecanol, 1-Hexadecanol), unreacted starting materials, or degradation products can alter the physicochemical properties of a formulation or even elicit unintended biological responses in cell-based assays.[1] Therefore, a thorough assessment of each new lot is a critical step in quality control and in ensuring the reliability of research data.[1]

Comparative Data on this compound Lots

The primary analytical technique for assessing the purity and impurity profile of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] The following table presents a hypothetical comparison of three different lots of this compound, which researchers can use as a template to record their findings when comparing different suppliers or batches.[1]

Parameter Lot A Lot B Lot C Specification
Appearance White waxy solidWhite waxy solidWhite waxy solidWhite waxy solid
Purity (by GC-FID, % Area) 99.598.899.7≥ 99.0%
1-Dodecanol (C12) (%) 0.20.50.1≤ 0.5%
1-Hexadecanol (C16) (%) 0.30.60.2≤ 0.5%
Other Impurities (%) < 0.10.1< 0.1≤ 0.2%
Melting Point (°C) 37-3936-3838-3937-40°C
Comparison with Alternative Fatty Alcohols

The choice of a fatty alcohol in a formulation is often dictated by its physical properties, which are largely determined by its carbon chain length. As the chain length increases, the melting point and thickening power also increase. The following table compares this compound with other commonly used fatty alcohols.[2][3]

Property 1-Dodecanol (C12) This compound (C14) 1-Hexadecanol (C16) 1-Octadecanol (C18)
INCI Name Lauryl AlcoholMyristyl AlcoholCetyl AlcoholStearyl Alcohol
Melting Point (°C) 24384959
Consistency at Room Temp. Waxy solidWaxy solidWaxy solidWaxy solid
Emollient Feel LighterSilkyCreamyRicher, more occlusive
Thickening Power LowerModerateGoodHigh
Emulsion Stability FairGoodVery GoodExcellent

Key Takeaways from the Comparison:

  • Application-Specific Choices: 1-Dodecanol (C12) is suitable for lighter formulations where minimal thickening is desired.[2] this compound (C14) provides a good balance of emolliency and thickening, resulting in a silky skin feel.[2] 1-Hexadecanol (C16) and 1-Octadecanol (C18) are excellent for creating thicker, more stable emulsions and providing a richer, more moisturizing feel.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Assessment

This method is suitable for the direct analysis of this compound and its related impurities.[4]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.[4]

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 300°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.[4]

    • Ramp: 10°C/min to 280°C.[4]

    • Hold: 5 minutes at 280°C.[4]

  • Injection Volume: 1 µL.[4]

  • Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve in 10 mL of a suitable solvent such as isopropanol (B130326) or chloroform.[4]

  • Purity Calculation: The percentage purity is calculated based on the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its relatively low volatility, derivatization is often employed to enhance the chromatographic properties of this compound for GC-MS analysis.[5] Trimethylsilyl (TMS) derivatization is a common approach.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Derivatization Protocol:

    • Accurately weigh about 10 mg of the this compound sample into a vial.[2]

    • Add 1 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).[2]

    • Add 100 µL of the silylating agent (BSTFA with 1% TMCS).[2]

    • Cap the vial tightly and vortex for 30 seconds.[5]

    • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[5]

    • Cool the vial to room temperature before GC-MS analysis.[5]

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.[6]

      • Ramp: 10°C/min to 280°C.[6]

      • Hold: 10 minutes at 280°C.[6]

    • MS Transfer Line Temperature: 280°C.[6]

    • Ion Source Temperature: 230°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Data Analysis:

    • Identify the this compound-TMS peak based on its retention time and mass spectrum by comparing it to a reference standard.[1]

    • Identify impurity peaks by comparing their retention times and mass spectra to known impurity standards and by library matching (e.g., NIST library).[1]

    • Calculate the purity of the this compound sample by area normalization.[1]

Visualizations

Experimental Workflow

The following diagram outlines a systematic workflow for assessing the lot-to-lot variability of commercial this compound.[1]

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity and Impurity Profiling cluster_2 Phase 3: Data Analysis and Comparison A Receive New Lot of this compound B Physical Inspection (Appearance, Color) A->B C Melting Point Determination B->C D Sample Preparation C->D Proceed if physical properties are acceptable E GC-FID Analysis D->E F GC-MS Analysis (for impurity identification) D->F G Quantify Purity and Impurities E->G F->G H Compare with Specification and Previous Lots G->H I Accept or Reject Lot H->I cluster_0 Lot A (High Purity) cluster_1 Lot B (with Impurity) A1 This compound A2 Receptor A1->A2 A3 Signaling Cascade A2->A3 A4 Expected Cellular Response A3->A4 B1 This compound B2 Receptor B1->B2 B_imp Impurity B_imp->B2 Antagonistic or agonistic effect B3 Altered Signaling B2->B3 B4 Unintended Cellular Response B3->B4

References

A Comparative Analysis of 1-Tetradecanol, 1-Dodecanol, and 1-Hexadecanol as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of surfactant chemistry, the selection of an appropriate agent is paramount for the successful formulation of a wide array of products, from pharmaceuticals to cosmetics. Fatty alcohols, characterized by their amphipathic nature, are a critical class of non-ionic surfactants. Their efficacy in reducing surface tension and forming micelles is intrinsically linked to the length of their hydrophobic alkyl chain. This guide provides an objective comparison of the surfactant properties of three key fatty alcohols: 1-dodecanol (B7769020) (C12), 1-tetradecanol (B3432657) (C14), and 1-hexadecanol (B1195841) (C16), supported by available experimental data.

Comparative Analysis of Surfactant Properties

The performance of a surfactant is primarily evaluated by its critical micelle concentration (CMC) and the surface tension at that concentration. The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, a point at which the surface tension of the solution typically reaches its minimum.

Generally, as the length of the hydrophobic alkyl chain increases in a homologous series of surfactants, the efficiency in reducing surface tension increases, which is reflected in a lower CMC. This is due to the increased hydrophobicity driving the molecules to the interface and promoting micellization to minimize contact with water. However, this increased hydrophobicity also leads to a decrease in aqueous solubility.

While direct, side-by-side comparative data for these three fatty alcohols under identical experimental conditions is limited in publicly available literature, a study on mixed surfactant solutions indicated that this compound (C14) provides a more significant reduction in surface tension compared to 1-dodecanol (C12) and 1-octadecanol (C18, a longer-chain fatty alcohol similar to 1-hexadecanol)[1]. This suggests that this compound may represent an optimal balance for significant surface activity.

Quantitative Data Summary
Property1-Dodecanol (C12)This compound (C14)1-Hexadecanol (C16)
Chemical Formula C₁₂H₂₆OC₁₄H₃₀OC₁₆H₃₄O
Molar Mass ( g/mol ) 186.34214.39242.44
Critical Micelle Concentration (CMC) Data not available in a directly comparable format.Data not available in a directly comparable format.0.14 M (determined by absorbance and conductivity)[1]
Surface Tension at CMC (mN/m) Data not available in a directly comparable format.Reported to provide a more significant reduction than C12[1]. Dispersions have shown values as low as 9 mN/m.Data not available in a directly comparable format.
Hydrophilic-Lipophilic Balance (HLB) Not explicitly found; generally considered a W/O emulsifier.Not explicitly found; generally considered a W/O emulsifier.Not explicitly found; generally considered a W/O emulsifier.

Relationship Between Carbon Chain Length and Surfactant Properties

The logical relationship between the carbon chain length of these fatty alcohols and their fundamental surfactant properties can be visualized as follows:

G Relationship Between Alkyl Chain Length and Surfactant Properties cluster_input Input Parameter cluster_properties Surfactant Properties Alkyl Chain Length Alkyl Chain Length Hydrophobicity Hydrophobicity Alkyl Chain Length->Hydrophobicity Increases Aqueous Solubility Aqueous Solubility Hydrophobicity->Aqueous Solubility Decreases Critical Micelle Concentration (CMC) Critical Micelle Concentration (CMC) Hydrophobicity->Critical Micelle Concentration (CMC) Decreases Surface Activity Surface Activity Hydrophobicity->Surface Activity Increases

Caption: Increasing alkyl chain length enhances hydrophobicity, leading to increased surface activity and decreased CMC and aqueous solubility.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry (Wilhelmy Plate Method)

A common and accurate method for determining the CMC and surface tension of surfactant solutions is through tensiometry, specifically using the Wilhelmy plate method[1].

Objective: To measure the surface tension of a series of aqueous solutions of a fatty alcohol at varying concentrations to determine the critical micelle concentration.

Apparatus:

  • Surface Tensiometer (e.g., Krüss, Biolin Scientific)

  • Wilhelmy Plate (typically platinum)

  • Precision balance

  • Glass vessel

  • Magnetic stirrer and stir bar

  • Micropipettes

Materials:

  • 1-Dodecanol, this compound, or 1-Hexadecanol

  • Ultra-pure water

Procedure:

  • Preparation of Stock Solution: A stock solution of the fatty alcohol of a known high concentration is prepared in ultra-pure water. Due to the low aqueous solubility of long-chain fatty alcohols, gentle heating and stirring may be required for complete dissolution.

  • Preparation of Dilutions: A series of dilutions of the stock solution are prepared to cover a range of concentrations both below and above the expected CMC.

  • Tensiometer Calibration and Setup: The tensiometer is calibrated according to the manufacturer's instructions. The Wilhelmy plate is cleaned thoroughly (e.g., by flaming to red heat if platinum) to ensure complete wetting.

  • Surface Tension Measurement: a. The sample vessel containing the lowest concentration solution is placed on the tensiometer stage. b. The Wilhelmy plate is lowered until it just touches the surface of the liquid. c. The force exerted on the plate by the surface tension is measured by the tensiometer. d. This measurement is repeated for each concentration in the series, moving from the lowest to the highest concentration to minimize contamination[1].

Data Analysis:

  • The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).

  • Initially, the surface tension will decrease linearly with the increase in the logarithm of the concentration.

  • At a certain concentration, the surface tension will plateau and remain relatively constant with further increases in concentration.

  • The CMC is determined from the intersection of the two linear portions of the graph. The surface tension value at this plateau is the surface tension at the CMC.

Experimental Workflow

The following diagram outlines the logical flow of the experimental process for determining and comparing the surfactant properties of the fatty alcohols.

G Experimental Workflow for Surfactant Property Comparison Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions For each fatty alcohol Prepare Serial Dilutions Prepare Serial Dilutions Prepare Stock Solutions->Prepare Serial Dilutions Measure Surface Tension Measure Surface Tension Prepare Serial Dilutions->Measure Surface Tension Using Tensiometer Plot Data Plot Data Measure Surface Tension->Plot Data γ vs. log C Determine CMC and Surface Tension at CMC Determine CMC and Surface Tension at CMC Plot Data->Determine CMC and Surface Tension at CMC Compare Properties Compare Properties Determine CMC and Surface Tension at CMC->Compare Properties End End Compare Properties->End

Caption: Workflow for comparing the surfactant properties of different fatty alcohols.

References

A Comparative Guide to the Purity and Impurity Profiling of 1-Tetradecanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like 1-Tetradecanol (myristyl alcohol) is a critical step that underpins experimental reproducibility and the integrity of research outcomes.[1] The presence of impurities can significantly alter the physicochemical properties of formulations and impact biological activity. This guide provides an objective comparison of this compound purity, outlines the prevalent impurities, and details the experimental protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3]

Understanding the Impurity Profile of this compound

This compound is a straight-chain saturated fatty alcohol, commonly produced through the hydrogenation of myristic acid or its esters derived from natural sources such as coconut or palm kernel oil.[1][4][5][6] Due to its natural origin and manufacturing process, commercial grades of this compound often contain other fatty alcohols with different chain lengths as the primary impurities.[1][4]

The most common impurities found in this compound are:

  • 1-Dodecanol (Lauryl Alcohol, C12) [1][4][7]

  • 1-Hexadecanol (Cetyl Alcohol, C16) [1][4][7]

  • 1-Octadecanol (Stearyl Alcohol, C18) [1]

The concentration of these impurities can fluctuate between different commercial batches, which may lead to variability in experimental results.[4] Technical grade this compound may have a wider distribution of these fatty alcohols, while high-purity grades for research and pharmaceutical applications will have much stricter specifications, often exceeding 99% purity.[1]

Comparative Analysis of this compound from Different Lots

Gas Chromatography is the primary analytical technique for assessing the purity and impurity profile of this compound, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[8] The following table summarizes hypothetical purity data from three different lots of commercial this compound, illustrating potential lot-to-lot variability.

ParameterLot ALot BLot CSpecification
Appearance White crystalline solidWhite crystalline solidWhite crystalline solidConforms
Purity (Assay by GC) 99.5%98.9%99.6%≥ 98.0%
Melting Point 38.5°C37.9°C38.7°C37-39°C
Water Content (Karl Fischer) 0.08%0.15%0.07%≤ 0.2%
Impurity 1 (1-Dodecanol) 0.2%0.5%0.15%Report
Impurity 2 (1-Hexadecanol) 0.25%0.4%0.2%Report
Other Impurities 0.05%0.15%0.05%≤ 0.5%

Data is illustrative and based on typical findings for commercial this compound.[8]

Comparison with Alternative Analytical Techniques

While GC-MS is a preferred method for detailed impurity profiling, other techniques can also be employed to assess the purity of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds based on boiling points and interaction with a stationary phase.[1][9]High resolution and sensitivity, provides quantitative data on individual impurities.[1] Robust and widely adopted for routine quality control.[9]Requires derivatization for polar analytes, destructive to the sample.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a mobile and stationary phase.[9]Versatile technique suitable for a wide range of compounds.[9]Fatty alcohols lack a strong chromophore, necessitating derivatization for sensitive UV detection.[9]
Hydroxyl Value Titration Measures the number of hydroxyl groups in the material.[9]A classic, cost-effective method for determining overall purity.Does not provide a detailed impurity profile and is non-specific.[9]
Fourier-Transform Infrared Spectroscopy (FT-IR) Measures the absorption of infrared radiation to identify functional groups.[1]Confirms the presence of the hydroxyl (-OH) group and the long alkyl chain; can detect certain types of impurities.[1]Not suitable for quantifying individual homologous impurities.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions as a function of temperature.Can provide information on the melting point and purity.Less specific for identifying individual impurities compared to chromatographic methods.

GC-FID is often recommended for routine quality control due to its high specificity, robustness, and cost-effectiveness in providing a detailed impurity profile.[9]

Experimental Protocol: Purity and Impurity Profiling by GC-MS

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrument and available columns.

Objective: To determine the purity of this compound and to identify and quantify related impurities.[8]

Materials and Reagents:
  • This compound sample

  • This compound reference standard (≥99.5% purity)[8]

  • Reference standards for expected impurities (e.g., 1-Dodecanol, 1-Hexadecanol)[8]

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)[2][8]

  • Anhydrous Pyridine (B92270) or other suitable aprotic solvent[8]

  • High-purity solvent for sample dilution (e.g., Hexane (B92381) or Dichloromethane, GC grade)[8]

Instrumentation:
  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)[8]

  • Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

Sample Preparation (Derivatization):

To improve the volatility and chromatographic peak shape of this compound, a derivatization step to form its trimethylsilyl (B98337) (TMS) ether is performed.[3]

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.[8]

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.[8]

  • Tightly cap the vial and heat at 70°C for 30 minutes to facilitate the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.[8]

  • Cool the sample to room temperature.[8]

  • Dilute the derivatized sample with 800 µL of hexane to a final volume of 1 mL.[8]

  • Prepare a standard solution of this compound and impurity standards using the same derivatization procedure.[8]

GC-MS Instrumental Conditions:
ParameterSetting
Injector Splitless mode, 250°C[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[2]
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutesRamp: 10°C/min to 280°CHold: 10 minutes at 280°C[2]
MS Transfer Line Temperature 280°C[2]
Ion Source Temperature 230°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Range m/z 40-500[8]
Data Analysis:
  • Identify the this compound-TMS peak based on its retention time and mass spectrum by comparing it to the reference standard.[8]

  • Identify impurity peaks by comparing their retention times and mass spectra to known impurity standards and by library matching (e.g., NIST library).[8]

  • Calculate the purity of the this compound sample by area normalization. The percentage purity is the area of the this compound peak divided by the total area of all peaks in the chromatogram, multiplied by 100.[1][8]

  • For more accurate results, quantify known impurities using the response factors of their respective reference standards.[8]

Experimental Workflow Diagram

The following diagram illustrates the systematic workflow for the purity and impurity profiling of this compound by GC-MS.

GCMS_Workflow Sample This compound Sample Weighing Accurately Weigh Sample and Standards (10 mg) Sample->Weighing Standard Reference Standards (this compound, Impurities) Standard->Weighing Derivatization Derivatization: Add Pyridine (100 µL) Add BSTFA (100 µL) Heat at 70°C for 30 min Weighing->Derivatization Dilution Cool and Dilute with Hexane (800 µL) Derivatization->Dilution GCMS GC-MS Analysis Dilution->GCMS DataProcessing Data Processing GCMS->DataProcessing PeakID Peak Identification (Retention Time, Mass Spectra) DataProcessing->PeakID Quantification Quantification (Area Normalization) DataProcessing->Quantification Report Purity & Impurity Profile Report PeakID->Report Quantification->Report

Caption: Workflow for this compound purity and impurity profiling by GC-MS.

By following a systematic approach to purity validation, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental results.[1]

References

Performance Showdown: A Comparative Guide to 1-Tetradecanol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Tetradecanol, a long-chain fatty alcohol, is critical for ensuring product quality, safety, and efficacy.[1] The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[2] This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental data and detailed protocols.

Executive Summary of Method Performance

The primary analytical methods for quantifying this compound include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection (often requiring derivatization), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For purity assessment, classical methods like Hydroxyl Value Titration are also employed.[1]

GC-FID is a robust and widely used technique for volatile compounds, offering high specificity and ease of automation, making it suitable for routine quality control.[1] HPLC with derivatization provides a viable alternative, particularly when GC is unavailable or for complex matrices where derivatization can enhance selectivity.[1] However, the additional sample preparation step adds complexity and cost.[1] GC-MS and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the methods of choice for highly sensitive and specific quantification of this compound in biological samples.[2][3]

Quantitative Performance Data

The following table summarizes the key performance parameters of various analytical methods for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV with derivatization)
Limit of Detection (LOD) < 0.1 ng/mL[2]~0.5 ng/mL[2]~10 ng/mL[2]
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[2]2.5 nM (~0.54 ng/mL)[2]50 ng/mL[2]
Linearity (Range) 0.5 - 100 ng/mL[2]2.5 - 1000 nM[2]50 - 2000 ng/mL[2]
Accuracy (% Bias) < 15%[2]< 15%[2]< 20%[2]
Precision (%RSD) < 15%[2]< 15%[2]< 20%[2]
Recovery 71.0 - 98.6%[2]> 85%[2]> 80%[2]

Experimental Workflows

The selection of an analytical method often dictates the experimental workflow. Below are diagrams illustrating the typical workflows for GC-MS and HPLC-based analysis of this compound.

cluster_0 GC-MS Analysis Workflow sample_prep Sample Preparation (Extraction/Derivatization) gc_separation Gas Chromatography (Separation) sample_prep->gc_separation ms_detection Mass Spectrometry (Detection & Quantification) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

A generalized workflow for the GC-MS analysis of this compound.

cluster_1 HPLC-UV Analysis Workflow sample_prep_hplc Sample Preparation (Extraction) derivatization Derivatization (e.g., with Phenyl Isocyanate) sample_prep_hplc->derivatization hplc_separation HPLC (Separation) derivatization->hplc_separation uv_detection UV Detection & Quantification hplc_separation->uv_detection data_analysis_hplc Data Analysis uv_detection->data_analysis_hplc

A generalized workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of this compound and its related impurities.[1]

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.[1]

  • Column : DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas : Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature : 250°C.[1]

  • Detector Temperature : 300°C.[1]

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 2 minutes.[1]

    • Ramp: 10°C/min to 280°C.[1]

    • Hold: 5 minutes at 280°C.[1]

  • Injection Volume : 1 µL.[1]

  • Sample Preparation : Accurately weigh about 100 mg of this compound and dissolve in 10 mL of a suitable solvent such as isopropanol (B130326) or chloroform.[1]

  • Purity Calculation : The percentage purity is calculated based on the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.[1]

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method requires derivatization of the hydroxyl group of this compound to a UV-absorbing derivative. Phenyl isocyanate is a common derivatizing agent.[1]

  • Instrumentation : HPLC system with a UV detector.[1]

  • Column : C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size.[1]

  • Mobile Phase : A gradient of acetonitrile (B52724) and water.

    • Initial: 70% Acetonitrile.[1]

    • Gradient: Linearly to 100% Acetonitrile over 15 minutes.[1]

    • Hold: 5 minutes at 100% Acetonitrile.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C.[1]

  • Detection Wavelength : 240 nm.[1]

  • Injection Volume : 20 µL.[1]

  • Derivatization Protocol :

    • Accurately weigh about 10 mg of this compound into a vial.[1]

    • Add 1 mL of anhydrous acetonitrile and 50 µL of triethylamine.[1]

    • Add 20 µL of phenyl isocyanate and cap the vial tightly.[1]

    • Heat at 60°C for 30 minutes.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its relatively low volatility, derivatization is often employed to enhance the chromatographic properties of this compound for GC-MS analysis.[4]

  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Injector Temperature : 280°C.[2]

  • Oven Program : Start at 120°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.[2]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[2]

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

  • Sample Preparation (with Derivatization) :

    • To 100 µL of a sample in a suitable solvent (e.g., human plasma with an internal standard), perform protein precipitation if necessary (e.g., with ice-cold methanol).[2]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes.[2]

Hydroxyl Value Titration

This is a classical titrimetric method for determining the purity of substances containing hydroxyl groups.

  • Reagents :

  • Procedure :

    • Accurately weigh a specified amount of this compound (e.g., 2 g) into a flask.[1]

    • Add a precise volume (e.g., 5.0 mL) of the acetic anhydride-pyridine solution.[1]

    • Heat the mixture on a steam bath under a reflux condenser for 1 hour.[1]

    • Add 10 mL of water through the condenser and heat for another 10 minutes.[1]

    • Cool the flask and add 10 mL of neutralized n-butanol.[1]

    • Add a few drops of phenolphthalein indicator.[1]

    • Titrate with 0.5 M alcoholic KOH until a permanent pink endpoint is observed.[1]

Conclusion and Recommendations

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the application. For routine quality control and purity assessment, GC-FID offers a balance of performance, cost-effectiveness, and ease of use.[1] When high sensitivity and specificity are paramount, especially in complex biological matrices, GC-MS or LC-MS/MS are the preferred methods.[2] HPLC with UV detection after derivatization serves as a valuable alternative when other techniques are not available or when specific selectivity is needed.[1] By understanding the performance characteristics and experimental protocols of each method, researchers can make informed decisions to ensure the generation of accurate and reliable data.

References

The Influence of Fatty Alcohol Chain Length on Surface Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbon chain length of fatty alcohols is a critical determinant of their physicochemical behavior at interfaces, profoundly influencing surface tension, micellization, and the stability of foams and emulsions. This guide provides a comparative analysis of the effects of different fatty alcohol chain lengths, with a focus on C8 (octanol), C10 (decanol), C12 (dodecanol), and C14 (tetradecanol), supported by experimental data and detailed methodologies.

Quantitative Comparison of Surface Properties

The following table summarizes the impact of increasing fatty alcohol chain length on key surface properties. It is important to note that the presented values are collated from various studies and may have been obtained under different experimental conditions, such as in the presence of co-surfactants or at varying pH levels.

Fatty Alcohol (Chain Length)Surface Tension (mN/m at 20°C)Critical Micelle Concentration (CMC)Foam Stability (Half-life, Th)
Octanol (C8) 27.60[1]Higher (less prone to micellization)Lower
Decanol (C10) 28.50[1]Intermediate10 min (in the presence of a surfactant)[2]
Dodecanol (C12) Lower than C10Lower than C8/C1041 min (in the presence of a surfactant)[2][3]
Tetradecanol (C14) Lower than C12Lower than C12Higher than C12

Relationship between Chain Length and Surface Properties

The experimental data reveals a clear trend: as the alkyl chain length of a fatty alcohol increases, its surface activity is enhanced. This is a direct consequence of the increased hydrophobicity of the molecule.

cluster_cause Cause cluster_effect Effect ChainLength Increase in Fatty Alcohol Chain Length (C8 → C14) Hydrophobicity Increased Hydrophobicity ChainLength->Hydrophobicity leads to SurfaceTension Lower Surface Tension Hydrophobicity->SurfaceTension results in CMC Lower Critical Micelle Concentration (as co-surfactant) Hydrophobicity->CMC results in FoamStability Increased Foam Stability Hydrophobicity->FoamStability results in cluster_workflow Surface Tension Measurement Workflow A Prepare fatty alcohol solution of known concentration B Calibrate tensiometer with a liquid of known surface tension (e.g., pure water) A->B C Immerse a clean platinum ring into the solution B->C D Slowly raise the ring through the liquid-air interface C->D E Record the maximum force exerted on the ring just before detachment D->E F Calculate surface tension using the formula: γ = (F_max / 4πR) * f, where R is the ring radius and f is a correction factor E->F cluster_workflow CMC Determination Workflow A Prepare a series of solutions with a fixed fatty alcohol concentration and varying primary surfactant concentrations B Measure the surface tension of each solution A->B C Plot surface tension versus the logarithm of the surfactant concentration B->C D Identify the inflection point in the plot where the surface tension plateaus C->D E The concentration at this inflection point is the Critical Micelle Concentration (CMC) D->E cluster_workflow Foam Stability Measurement Workflow A Prepare the fatty alcohol solution B Generate foam using a standardized method (e.g., sparging, shaking) A->B C Record the initial foam volume (V_0) B->C D Monitor the foam volume over time as it decays C->D E Determine the time (T_h) at which the foam volume reaches half of its initial value (V_0 / 2) D->E

References

Safety Operating Guide

Proper Disposal of 1-Tetradecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Tetradecanol, also known as Myristyl alcohol, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to its classification as a substance that is very toxic to aquatic life with long-lasting effects, all researchers, scientists, and drug development professionals must adhere to strict disposal protocols.[1][2][3] This document provides a step-by-step operational plan for the safe handling and disposal of this compound waste.

Immediate Safety Protocols & Hazard Summary

Before handling this compound for any purpose, including disposal, it is essential to be aware of its hazards. It is classified as a hazardous substance that can cause serious eye and skin irritation.[1][4][5][6] As a combustible solid, it may also form explosive mixtures with air if dispersed as a fine dust.[2][5]

Table 1: Hazard Information and Safety Recommendations for this compound

ParameterInformation
GHS Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][7] H410: Very toxic to aquatic life with long lasting effects.[1][3][7]
GHS Precautionary Statements P273: Avoid release to the environment.[1][7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7] P391: Collect spillage.[1][7][8] P501: Dispose of contents/container to an approved waste disposal plant.[1][7]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides.[1][2][6]
Transport Information UN Number: 3077 Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. Hazard Class: 9[1]
Personal Protective Equipment (PPE)

To prevent exposure when handling this compound, especially during disposal and spill cleanup, all personnel must wear appropriate personal protective equipment.

  • Eye/Face Protection: Wear safety goggles with side-shields or chemical safety goggles.[1][2][9]

  • Hand Protection: Use chemical-impermeable gloves.[1][2]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If dust is generated, a particulate respirator should be used.[2][5] Handling should occur in a well-ventilated area.[1][6]

Spill Management Procedures

Immediate and proper response to a this compound spill is critical to prevent environmental contamination and ensure personnel safety.

  • Remove Ignition Sources: Eliminate any potential sources of ignition in the area.[5]

  • Ensure Ventilation: Adequately ventilate the affected area.[10]

  • Contain the Spill: Prevent the spill from spreading or entering drains and waterways.[2][10]

  • Clean-Up: Use dry clean-up procedures to avoid generating dust.[2][5] Carefully sweep or vacuum the material.[2]

  • Collect Waste: Place the spilled material into a suitable, clearly labeled container for hazardous waste disposal.[5][10]

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Procedures

Disposal of this compound and its containers must be handled as hazardous waste in compliance with all local, state, and federal regulations.[5][6][10]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials from spills, in a designated and compatible waste container.

  • Do not mix with other waste streams unless specifically permitted by your institution's waste management plan.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][5]

Step 2: Labeling

  • Clearly and securely label the waste container as "Hazardous Waste".[1]

  • The label must include the full chemical name, "this compound," and any other information required by your institution and local regulations.[1]

Step 3: Storage

  • Keep the waste container tightly sealed.[11]

  • Store the sealed container in a cool, dry, and well-ventilated designated hazardous waste storage area.[1]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[1][6]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.

  • The approved disposal method is typically through an approved waste disposal plant or industrial combustion.[1][7][8]

  • Contaminated packaging and containers should be treated and disposed of in the same manner as the unused product.[6]

G cluster_workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect waste in a designated, compatible container. ppe->collect no_drain CRITICAL: Do NOT dispose of in drains or waterways. collect->no_drain label_waste Step 3: Label container clearly: 'Hazardous Waste - this compound' no_drain->label_waste store Step 4: Store sealed container in a cool, dry, ventilated area away from incompatible materials. label_waste->store contact_ehs Step 5: Arrange for pickup by an approved hazardous waste contractor. store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Tetradecanol (also known as Myristyl Alcohol) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure personal safety and environmental protection.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

When handling this compound, adherence to proper personal protective equipment protocols is mandatory to prevent skin and eye contact, as well as inhalation of dust.[1][2]

1. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • A face shield may be necessary for tasks with a higher risk of splashing.[4]

2. Skin Protection:

  • Gloves: Chemical-impermeable gloves are required.[5] Nitrile or neoprene gloves are suitable options. Always inspect gloves for tears or holes before use.[2][6] After handling, wash and dry hands thoroughly.[3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[5][7] For larger quantities or increased risk of exposure, impervious or flame-resistant clothing is recommended.[3]

3. Respiratory Protection:

  • Work in a well-ventilated area.[8]

  • If dust formation is likely or exposure limits are exceeded, a full-face respirator or a NIOSH/MSHA approved particulate respirator should be used.[2][3][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number 112-72-1[3]
Molecular Weight 214.39 g/mol [5]
Melting Point 36-39 °C[5]
Boiling Point 277-288 °C at 1013 hPa[5]
Flash Point 140 - 155 °C[3][7]
Density 0.8 g/cm³ at 60 °C[5]
Water Solubility 1.3 mg/L at 23 °C[3]
Oral LD50 (Rat) > 2000 mg/kg[3]
Dermal LD50 (Rabbit) > 8000 mg/kg[3]

Operational Plan for Handling this compound

1. Preparation:

  • Ensure the work area is well-ventilated.[8]
  • Confirm that an eyewash station and safety shower are readily accessible.[7]
  • Assemble all necessary PPE as outlined above.
  • Have spill containment materials readily available.

2. Handling Procedure:

  • Avoid the formation of dust and aerosols.[3]
  • Use non-sparking tools to prevent ignition sources.[3]
  • Avoid contact with skin and eyes.[8]
  • Wash hands thoroughly after handling.[9]
  • Do not eat, drink, or smoke in the handling area.[2]

3. In Case of a Spill:

  • Minor Spills: Remove all ignition sources.[10] Use dry clean-up procedures to avoid generating dust.[8] Sweep or vacuum the material and place it in a suitable, labeled container for disposal.[8][10]
  • Major Spills: Evacuate the area and alert emergency responders.[2][8] Wear appropriate PPE and ensure adequate ventilation.[8] Prevent the substance from entering drains or waterways.[8][9]

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[1][9][10]

1. Waste Collection:

  • Collect all this compound waste, including contaminated PPE, in a clearly labeled, sealed container.[1][10] The label should read "Hazardous Waste" and include the chemical name.[1]

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][8]

3. Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[9][11]
  • All waste disposal must comply with local, state, and federal regulations.[10] Do not allow the chemical to enter drains or waterways.[1][9]

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task (e.g., weighing, transferring, large-scale use) start->assess_task small_scale Small-Scale / Low Dust Potential assess_task->small_scale Low Risk large_scale Large-Scale / High Dust or Splash Potential assess_task->large_scale High Risk ppe_standard Standard PPE: - Safety Goggles with Side-Shields - Chemical-Impermeable Gloves (Nitrile/Neoprene) - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Tightly Fitting Safety Goggles & Face Shield - Chemical-Impermeable Gloves (Nitrile/Neoprene) - Impervious/Flame-Resistant Clothing large_scale->ppe_enhanced respiratory_check Is ventilation inadequate or are exposure limits exceeded? ppe_standard->respiratory_check ppe_enhanced->respiratory_check respirator Add Particulate Respirator (NIOSH/MSHA approved) respiratory_check->respirator Yes end Proceed with Task Safely respiratory_check->end No respirator->end

Caption: PPE selection workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.